molecular formula C23H36N2O4 B12376772 N-Boc-dolaproine-amide-Me-Phe

N-Boc-dolaproine-amide-Me-Phe

Cat. No.: B12376772
M. Wt: 404.5 g/mol
InChI Key: BNKYTSFNYISCMT-KVPLUYHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-dolaproine-amide-Me-Phe is a useful research compound. Its molecular formula is C23H36N2O4 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H36N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-1-phenylpropan-2-yl]amino]propyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H36N2O4/c1-16(15-18-11-8-7-9-12-18)24-21(26)17(2)20(28-6)19-13-10-14-25(19)22(27)29-23(3,4)5/h7-9,11-12,16-17,19-20H,10,13-15H2,1-6H3,(H,24,26)/t16-,17+,19-,20+/m0/s1

InChI Key

BNKYTSFNYISCMT-KVPLUYHFSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](C)[C@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)OC

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(C)C(C2CCCN2C(=O)OC(C)(C)C)OC

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Boc-dolaproine-amide-Me-Phe

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the synthetic pathway for N-Boc-dolaproine-amide-Me-Phe, a key fragment in the synthesis of potent dolastatin 10 analogues, often referred to as auristatins. These synthetic peptides are significant in the field of oncology, particularly as payloads in antibody-drug conjugates (ADCs), due to their potent antimitotic activity.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

The synthesis is approached through a convergent strategy, involving the independent preparation of two key fragments—N-Boc-dolaproine and N-methyl-L-phenylalanine amide—followed by their subsequent coupling.

Overall Synthesis Pathway

The synthesis of the target molecule is segmented into three primary stages:

  • Synthesis of N-Boc-dolaproine : This intricate fragment, containing three chiral centers, is constructed stereoselectively starting from N-Boc-L-proline. A key step involves a diastereoselective aldol condensation to establish the correct stereochemistry.[4][5]

  • Synthesis of N-methyl-L-phenylalanine amide : This fragment is prepared from L-phenylalanine through N-methylation and subsequent amidation of the carboxylic acid.

  • Final Fragment Coupling : The final step involves the formation of an amide bond between the carboxylic acid of N-Boc-dolaproine and the primary amine of N-methyl-L-phenylalanine amide, facilitated by a peptide coupling agent.

The entire workflow, from common starting materials to the final product, is illustrated in the diagram below.

G cluster_0 Part 1: N-Boc-Dolaproine Synthesis cluster_1 Part 2: Me-Phe-Amide Synthesis cluster_2 Part 3: Final Coupling Proline N-Boc-L-proline Prolinal N-Boc-L-prolinal Proline->Prolinal Reduction AldolProduct Aldol Adduct Prolinal->AldolProduct Aldol Condensation (with Chiral Propionyl Oxazolidinone) MethylatedProduct O-Methylated Adduct AldolProduct->MethylatedProduct Methylation (e.g., MeI, NaH) Dap N-Boc-dolaproine MethylatedProduct->Dap Hydrolysis/ Cleavage of Auxiliary FinalProduct This compound Dap->FinalProduct Peptide Coupling (HATU, DIPEA) Phe L-Phenylalanine MePhe N-Methyl-L-phenylalanine Phe->MePhe Reductive Amination MePheAmide N-Methyl-L-phenylalanine amide MePhe->MePheAmide Amidation MePheAmide->FinalProduct

Caption: Convergent synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations in the synthesis of N-Boc-dolaproine. Yields for peptide coupling reactions are typically high but can vary based on the specific substrates and conditions used.

StepStarting MaterialProductReported Yield (%)Reference
Aldol CondensationN-Boc-L-prolinalAldol Adduct60 - 80%[4]
Methylation of Aldol AdductAldol AdductO-Methylated Adduct83%[4]
Cleavage of Chiral AuxiliaryO-Methylated AdductN-Boc-dolaproine93%[4]
Peptide Coupling (General)Carboxylic Acid + AmineAmide>90%[6][7]

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-dolaproine

This synthesis is based on a stereoselective aldol condensation approach.[4][5]

Step 1.1: Preparation of N-Boc-L-prolinal

  • Starting Material : N-Boc-L-proline.

  • Procedure :

    • To a solution of N-Boc-L-proline in an anhydrous solvent (e.g., THF) at -20°C, add N-methylmorpholine followed by isobutyl chloroformate to form the mixed anhydride.

    • After stirring for 15 minutes, filter the resulting N-methylmorpholine hydrochloride salt.

    • Reduce the mixed anhydride filtrate using a mild reducing agent, such as sodium borohydride (NaBH₄), to yield N-Boc-L-prolinol.

    • Oxidize the resulting alcohol to the aldehyde, N-Boc-L-prolinal, using a controlled oxidation method like Dess-Martin periodinane (DMP) or a Swern oxidation. Purify the aldehyde by column chromatography.

Step 1.2: Stereoselective Aldol Condensation

  • Starting Materials : N-Boc-L-prolinal and a chiral N-propionyl oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone).

  • Procedure :

    • Dissolve the chiral N-propionyl oxazolidinone in anhydrous dichloromethane (DCM) and cool the solution to -78°C.

    • Add dibutylboron triflate dropwise, followed by the addition of a tertiary amine base such as diisopropylethylamine (DIPEA). Stir for 30-60 minutes to form the boron enolate.

    • Add a solution of N-Boc-L-prolinal in DCM dropwise to the reaction mixture.

    • Allow the reaction to proceed at -78°C for several hours, then warm slowly to 0°C.

    • Quench the reaction with a phosphate buffer solution and perform an oxidative workup (e.g., with aqueous hydrogen peroxide).

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by silica gel chromatography to yield the aldol adduct.[4]

Step 1.3: Methylation of the Hydroxyl Group

  • Starting Material : Aldol adduct from Step 1.2.

  • Procedure :

    • Dissolve the aldol adduct in anhydrous THF and cool to 0°C.

    • Add a strong base, such as sodium hydride (NaH), portion-wise and stir for 30 minutes.

    • Add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the O-methylated product by chromatography.[4]

Step 1.4: Cleavage of the Chiral Auxiliary

  • Starting Material : O-methylated adduct from Step 1.3.

  • Procedure :

    • Dissolve the O-methylated adduct in a mixture of THF and water (e.g., 4:1 ratio) and cool to 0°C.

    • Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide (LiOH).[1]

    • Stir the reaction at 0°C for 4-6 hours until the starting material is consumed (monitored by TLC or HPLC).

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 with a suitable acid (e.g., potassium hydrogen sulfate).[1]

    • Extract the desired N-Boc-dolaproine product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Part 2: Synthesis of N-methyl-L-phenylalanine amide

Step 2.1: N-methylation of L-phenylalanine

  • Starting Material : L-phenylalanine.

  • Procedure : A common method is reductive amination.

    • Protect the amino group of L-phenylalanine, for instance as a benzyl derivative.

    • Methylate the protected amine using a suitable methylating agent.

    • Alternatively, a more direct approach involves the reductive amination of L-phenylalanine with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Step 2.2: Amidation

  • Starting Material : N-methyl-L-phenylalanine.

  • Procedure :

    • Activate the carboxylic acid of N-methyl-L-phenylalanine using a standard coupling agent (e.g., HBTU, HATU) in a solvent like DMF.

    • Add a source of ammonia, such as ammonium chloride, along with a non-nucleophilic base like DIPEA, to the activated acid.

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous workup and extract the product. Purify by crystallization or chromatography.

Part 3: Final Peptide Coupling

This protocol uses HATU, a highly efficient and widely used coupling reagent that minimizes racemization.[6][8][7]

  • Starting Materials : N-Boc-dolaproine and N-methyl-L-phenylalanine amide.

  • Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), and an anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide).

  • Procedure :

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-dolaproine (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.1 to 1.5 equivalents) to the solution.[8]

    • Add DIPEA (2.0 to 3.0 equivalents) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[8]

    • Add a solution of N-methyl-L-phenylalanine amide (1.0 equivalent) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress using HPLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final this compound.

References

An In-depth Technical Guide on the Mechanism of Action of N-Boc-dolaproine-amide-Me-Phe and its Parent Compound Dolastatin 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of N-Boc-dolaproine-amide-Me-Phe, a synthetic amino acid residue of the potent antineoplastic agent Dolastatin 10. The primary mechanism of action is attributed to the activity of its parent compound, Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia. Dolastatin 10 exhibits profound cytotoxic effects against a broad spectrum of cancer cell lines by inhibiting tubulin polymerization, a critical process for mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. This guide details the molecular interactions, signaling pathways, and experimental evidence that elucidate the potent anti-cancer properties of Dolastatin 10, and by extension, the functional significance of its constituent residues like this compound.

Introduction

This compound is a key structural component of Dolastatin 10, a natural product that has garnered significant interest in the field of oncology for its potent cytotoxic activity.[1] Dolastatin 10 and its synthetic analogs, known as auristatins, are highly effective antimitotic agents.[2] Due to its high toxicity as a standalone agent, Dolastatin 10 and its derivatives are often utilized as payloads in antibody-drug conjugates (ADCs), which allows for targeted delivery to cancer cells, thereby minimizing systemic toxicity.[3][4] Understanding the precise mechanism of action of Dolastatin 10 and its components is crucial for the rational design and development of next-generation targeted cancer therapies.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The central mechanism of action of Dolastatin 10 is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] Microtubules are essential cytoskeletal polymers involved in various cellular processes, most notably the formation of the mitotic spindle during cell division.

Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.[5][6] This leads to the depolymerization of existing microtubules and the formation of tubulin aggregates.[5][7] The disruption of the microtubule network has profound consequences for the cell, primarily leading to a halt in the cell cycle at the G2/M phase.[7]

Signaling Pathway for Dolastatin 10-Induced Cell Cycle Arrest and Apoptosis

The inhibition of tubulin polymerization by Dolastatin 10 triggers a cascade of downstream signaling events that culminate in programmed cell death, or apoptosis. A key aspect of this pathway involves the modulation of apoptosis-regulating proteins, specifically the Bcl-2 family and the tumor suppressor protein p53.[8][9]

Dolastatin10_Signaling Dolastatin10 Dolastatin 10 Tubulin β-Tubulin Dolastatin10->Tubulin Binds to Vinca Alkaloid Site Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Bcl2 Bcl-2 Downregulation G2M_Arrest->Bcl2 p53 p53 Upregulation G2M_Arrest->p53 Apoptosis Apoptosis Bcl2->Apoptosis p53->Apoptosis

Dolastatin 10 Signaling Pathway

Quantitative Data: In Vitro Cytotoxicity

Dolastatin 10 exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values often in the nanomolar and even picomolar range.[10] The following table summarizes the reported IC50 values for Dolastatin 10 in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
L1210Leukemia0.03[3][4]
NCI-H69Small Cell Lung Cancer0.059[3][4]
NCI-H82Small Cell Lung Cancer0.032 - 0.184[3]
NCI-H446Small Cell Lung Cancer0.032 - 0.184[3]
NCI-H510Small Cell Lung Cancer0.032 - 0.184[3]
DU-145Prostate Cancer0.5[3][4]
HT-29Colon Cancer0.06[3]
MCF7Breast Cancer0.03[3]
L1210Leukemia0.5
CHOChinese Hamster Ovary0.5[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Dolastatin 10.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Workflow:

Tubulin_Polymerization_Workflow A Prepare tubulin and GTP in polymerization buffer B Add Dolastatin 10 or control A->B C Incubate at 37°C to initiate polymerization B->C D Measure absorbance at 340 nm over time C->D E Analyze polymerization curves D->E

Tubulin Polymerization Assay Workflow

Protocol:

  • Reagents:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • Dolastatin 10 stock solution

    • Polymerization Buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol)

  • Procedure:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL.

    • Prepare the polymerization reaction mixture on ice by combining tubulin, Polymerization Buffer, and the test compound (Dolastatin 10) or vehicle control. A typical final tubulin concentration is 3 mg/mL.

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Procedure:

    • Culture cells to the desired confluency and treat with Dolastatin 10 or vehicle control for the desired time.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence Staining of α-Tubulin

This technique allows for the visualization of the microtubule network within cells.

Protocol:

  • Reagents:

    • Cells cultured on coverslips

    • PBS

    • 4% Paraformaldehyde in PBS (Fixative)

    • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

    • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

    • Primary antibody: Mouse anti-α-tubulin

    • Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG

    • DAPI (for nuclear counterstaining)

    • Mounting medium

  • Procedure:

    • Treat cells with Dolastatin 10 or vehicle control.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS and block with 1% BSA for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour in the dark.

    • Wash with PBS and counterstain with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Reagents:

    • Cells cultured on coverslips or in a 96-well plate

    • PBS

    • 4% Paraformaldehyde in PBS (Fixative)

    • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

    • TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)

    • DAPI (for nuclear counterstaining)

  • Procedure:

    • Treat cells with Dolastatin 10 or vehicle control.

    • Fix and permeabilize the cells as described in the immunofluorescence protocol.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI.

    • Analyze the cells by fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.

Conclusion

This compound, as a constituent of Dolastatin 10, contributes to the potent antineoplastic activity of the parent compound. The primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. This process is mediated by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the tumor suppressor p53. The extensive preclinical data on Dolastatin 10, including its remarkable potency against a wide array of cancer cell lines, underscores the therapeutic potential of targeting the microtubule network. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms of Dolastatin 10 and to develop novel, targeted cancer therapies based on its unique mode of action.

References

An In-Depth Technical Guide to Dolastatin 10 and the Significance of its N-Boc-dolaproine Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and synthesis of the potent antineoplastic agent Dolastatin 10, with a particular focus on its unique constituent amino acid, dolaproine, and its protected form, N-Boc-dolaproine. While N-Boc-dolaproine-amide-Me-Phe is a synthetic intermediate, the core scientific and therapeutic interest lies in the parent compound, Dolastatin 10, and its derivatives, which have paved the way for novel cancer therapies.

Discovery and History

Dolastatin 10 is a natural peptide that was first isolated in 1987 by G.R. Pettit and colleagues from the sea hare Dolabella auricularia, found in the Indian Ocean.[1][2] The isolation was a significant challenge, requiring 1,600 kg of the sea hare to yield minute quantities (10-6 to 10-7% yield) of the compound.[3] Initially, the sea hare was believed to be the producer of Dolastatin 10. However, subsequent research revealed that the compound is actually biosynthesized by cyanobacteria, such as Caldora penicillata (formerly Symploca sp.), on which the sea hare feeds.[4][5][6]

Dolastatin 10 exhibited exceptional potency against various cancer cell lines in preclinical studies.[1] Despite its promising in vitro activity, it showed limited success in human clinical trials as a single agent due to a narrow therapeutic window and significant side effects, including peripheral neuropathy.[7][8] However, the potent cytotoxicity of Dolastatin 10 inspired the development of synthetic analogues, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[5] These derivatives have become crucial components as cytotoxic payloads in several FDA-approved antibody-drug conjugates (ADCs), such as Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin), revolutionizing the treatment of certain cancers.[1][9]

Chemical Structure

Dolastatin 10 is a linear pentapeptide composed of four unique amino acids: dolavaline (Dov), valine (Val), dolaisoleucine (Dil), dolaproine (Dap), and a C-terminal dolaphenine (Doe) residue.[4][5] The N-Boc-dolaproine moiety is a synthetically protected form of the dolaproine amino acid, crucial for the peptide's synthesis.

G Figure 1: Chemical Structure of Dolastatin 10 Dov Dolavaline (Dov) Val Valine (Val) Dov->Val - Dil Dolaisoleucine (Dil) Val->Dil - Dap Dolaproine (Dap) Dil->Dap - Doe Dolaphenine (Doe) Dap->Doe -

Figure 1: Constituent Amino Acids of Dolastatin 10

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of Dolastatin 10 is the potent inhibition of tubulin polymerization.[7][10] Tubulin dimers (α- and β-tubulin) are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, Dolastatin 10 interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[11][12]

Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin, noncompetitively inhibiting the binding of vinca alkaloids like vincristine.[13] This binding prevents the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules.[10][13] The disruption of the microtubule network triggers a cascade of events, including the activation of apoptotic pathways involving proteins like Bcl-2.[10]

Figure 2: Dolastatin 10 Signaling Pathway cluster_0 Cellular Environment cluster_1 Cellular Processes Dolastatin10 Dolastatin 10 Tubulin α/β-Tubulin Dimers Dolastatin10->Tubulin Binds to Vinca domain Microtubules Microtubules Dolastatin10->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Formation G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Figure 2: Dolastatin 10 Signaling Pathway

Biological Activity: In Vitro Cytotoxicity

Dolastatin 10 is one of the most potent cytotoxic compounds ever discovered, exhibiting activity at the nanomolar and even picomolar concentrations against a wide range of cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
L1210Murine Leukemia0.03[1][14]
NCI-H69Small Cell Lung Cancer0.059[1][14]
DU-145Human Prostate Cancer0.5[1][11][14]
HT-29Colon Cancer0.06[1]
MCF7Breast Cancer0.03[1]

Table 1: In Vitro Cytotoxicity of Dolastatin 10

The IC50 value for the inhibition of tubulin polymerization has been reported to be approximately 2.2 µM.[1]

Synthesis of N-Boc-dolaproine

The scarcity of Dolastatin 10 from its natural source necessitated the development of a total synthesis. A critical step in this synthesis is the stereoselective preparation of its unique amino acid components, including dolaproine (Dap). The N-Boc protected form of dolaproine is a key intermediate in the overall synthesis of Dolastatin 10. Several synthetic routes have been developed. A common approach involves a stereoselective aldol reaction.[15] A patented method describes a Reformatsky reaction for the synthesis of N-Boc-dolaproine.[16]

Experimental Protocol: Synthesis of N-Boc-dolaproine via Reformatsky Reaction (Adapted from CN111393346A) [16]

  • Step 1: Activation of Zinc. Zinc powder and an organic solvent (e.g., tetrahydrofuran) are added to a reaction flask. The atmosphere is replaced with an inert gas (e.g., nitrogen or argon) until the oxygen content is ≤1.0%. Trimethylchlorosilane is added dropwise, and the mixture is heated to 50-55°C and stirred for 1-2 hours to activate the zinc.

  • Step 2: Reformatsky Reaction. The reaction mixture is cooled to 25-35°C. A solution of N-Boc-L-prolinal in tetrahydrofuran is added dropwise and stirred for 15-30 minutes. Subsequently, a solution of a bromoacyl derivative (e.g., bromopropionyl spiro) in tetrahydrofuran is slowly added. The reaction is maintained at 25-35°C for approximately 4 hours, with progress monitored by HPLC.

  • Step 3: Quenching and Extraction. The reaction is quenched with a saturated ammonium chloride solution. The organic phase is separated, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic phases are washed with saturated sodium chloride solution and concentrated to yield the crude product.

  • Step 4: Methylation. The hydroxyl group of the crude product is methylated using a suitable methylating agent to yield the methoxy group characteristic of dolaproine.

  • Step 5: Hydrolysis. The final step involves the hydrolysis of the ester or amide group to yield N-Boc-dolaproine.

  • Step 6: Purification. The final product is purified by column chromatography.

Figure 3: N-Boc-dolaproine Synthesis Workflow Start Start Materials: N-Boc-L-prolinal, Bromoacyl derivative, Zinc powder Activation Zinc Activation (TMSCl, 50-55°C) Start->Activation Reaction Reformatsky Reaction (25-35°C, 4h) Activation->Reaction Quench Quenching (sat. NH4Cl) Reaction->Quench Extract Extraction & Concentration Quench->Extract Methylation Methylation Extract->Methylation Hydrolysis Hydrolysis Methylation->Hydrolysis Purification Column Chromatography Hydrolysis->Purification End N-Boc-dolaproine Purification->End

Figure 3: N-Boc-dolaproine Synthesis Workflow

Conclusion

N-Boc-dolaproine is a critical synthetic intermediate for the construction of Dolastatin 10, a marine-derived natural product with unparalleled cytotoxic potency. While Dolastatin 10 itself did not succeed as a standalone therapeutic, its discovery has been a landmark in the field of natural product chemistry and oncology. Its mechanism of action, the inhibition of tubulin polymerization, remains a validated and important target for cancer therapy. The true legacy of Dolastatin 10 lies in its synthetic derivatives, MMAE and MMAF, which serve as the warheads for highly successful antibody-drug conjugates. The continued study of Dolastatin 10 and its analogues provides valuable insights for the design and development of new and more effective anticancer agents.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of N-Boc-dolaproine-amide-Me-Phe and Related Dolastatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-Boc-dolaproine-amide-Me-Phe is a synthetic intermediate and a structural component of Dolastatin 10.[1] As such, direct therapeutic activity data for this specific compound is not extensively available in public literature. This guide, therefore, focuses on the well-documented therapeutic targets of its parent compounds, Dolastatin 10 and Dolastatin 15, which are potent antineoplastic agents. The biological activities described herein are expected to be relevant to novel derivatives and analogs of this compound.

Executive Summary

This compound is a key synthetic fragment related to the dolastatins, a class of highly potent antimitotic and anticancer agents originally isolated from the sea hare Dolabella auricularia. The primary therapeutic target of the dolastatin family is tubulin , a critical component of the cellular cytoskeleton. By interfering with tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. A secondary, yet significant, therapeutic target that has been identified, particularly for Dolastatin 15, is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway, a key regulator of tumor angiogenesis and survival in hypoxic environments. This guide provides a comprehensive overview of these targets, supported by quantitative data from studies on Dolastatin 10 and 15, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows.

Primary Therapeutic Target: Tubulin and Microtubule Dynamics

The dolastatins exert their potent cytotoxic effects primarily by disrupting the dynamic equilibrium of microtubule assembly and disassembly. This process is essential for the formation of the mitotic spindle during cell division.

Mechanism of Action: Dolastatin 10 and its analogs bind to the Vinca domain on β-tubulin, which leads to the inhibition of tubulin polymerization.[2][3][4] This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[3][5] Dolastatin 15 also inhibits tubulin polymerization, although its interaction with tubulin in vitro has been described as weaker than that of Dolastatin 10.[6]

Experimental Workflow for Assessing Tubulin Targeting

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Outcome tubulin_assay Tubulin Polymerization Assay cell_viability Cell Viability Assay (MTT) tubulin_assay->cell_viability Confirm Cellular Activity gdp_binding GTP Binding Assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle Determine Mechanism of Growth Inhibition if_staining Immunofluorescence Staining of Microtubules cell_cycle->if_staining Visualize Microtubule Disruption g2m_arrest G2/M Arrest cell_cycle->g2m_arrest western_blot Western Blot for Tubulin Polymerization State if_staining->western_blot Quantify Polymerized vs. Soluble Tubulin apoptosis Apoptosis western_blot->apoptosis Confirm Cell Death Pathway

Caption: Workflow for evaluating a compound's effect on tubulin.

The following tables summarize the 50% inhibitory concentration (IC50) values for Dolastatin 10 and Dolastatin 15 in various cancer cell lines, demonstrating their potent cytotoxic activity.

Table 1: IC50 Values for Dolastatin 10

Cell LineCancer TypeIC50 (nM)Reference
L1210Murine Leukemia0.03[7]
NCI-H69Small Cell Lung Cancer0.059[7]
DU-145Human Prostate Cancer0.5[5][7]
HT-29Colon Cancer0.06[8]
MCF7Breast Cancer0.03[8]
NCI-H82Small Cell Lung Cancer0.032–0.184[7]
NCI-H446Small Cell Lung Cancer0.032–0.184[7]
NCI-H510Small Cell Lung Cancer0.032–0.184[7]

Table 2: IC50 Values for Dolastatin 15

Cell LineCancer TypeIC50 (nM)Reference
L1210Murine Leukemia3[6]
Human Burkitt LymphomaLymphoma3[6]
CHOChinese Hamster Ovary5[6]
HCT116 (parental)Colorectal Cancer~2.5[9]
HCT116 (HIF-1α/2α DKO)Colorectal Cancer~10.5[9]

Secondary Therapeutic Target: HIF-1α Signaling Pathway

Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. HIF-1α is a key transcription factor that allows cancer cells to adapt to hypoxic conditions by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival.

Mechanism of Action: Dolastatin 15 has been shown to exert its cytotoxic effects in a HIF-1α-dependent manner.[9] It displays preferential cytotoxicity against cells containing functional HIF-1α.[9][10] The disruption of microtubule dynamics by dolastatins can interfere with the trafficking and localization of proteins required for HIF-1α stability and transcriptional activity. This leads to a reduction in the expression of HIF-1α target genes, such as those involved in angiogenesis, thereby inhibiting tumor growth and vascularization.[9]

HIF-1α Signaling Pathway and Inhibition by Dolastatin Analogs

G cluster_0 Normoxia cluster_1 Hypoxia HIF1a_norm HIF-1α PHD PHD HIF1a_norm->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hyp HIF-1α HIF1b HIF-1β HIF1a_hyp->HIF1b Dimerization HRE HRE (DNA) HIF1b->HRE Binding Angiogenesis Angiogenesis Genes (e.g., VEGF) HRE->Angiogenesis Transcription Dolastatin Dolastatin Analogs Microtubules Microtubule Dynamics Dolastatin->Microtubules Disrupts Microtubules->HIF1a_hyp Inhibits Nuclear Translocation/Stability

Caption: Simplified HIF-1α pathway and proposed inhibition.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[11]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.[11]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound (e.g., this compound analog) in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT stock solution to each well.[11]

  • Incubate at 37°C for 4 hours.[11]

  • Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[11]

  • Incubate at 37°C for 4 hours or overnight.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability versus the compound concentration.

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[12]

  • Fluorescent reporter dye (e.g., DAPI) or a spectrophotometer capable of measuring absorbance at 340 nm[12][13]

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

  • Add the test compound at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.[13]

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.[13]

  • Monitor the change in fluorescence or absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).[13]

  • Plot the absorbance/fluorescence versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of the signal increase.

This method quantifies the effect of a compound on the cellular microtubule network by separating soluble (unpolymerized) and polymerized tubulin.

Materials:

  • Cell lysis buffer (hypotonic)

  • RIPA buffer with DNase

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Primary antibody against α-tubulin or β-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for a specified time (e.g., 12 hours).[14]

  • Lyse the cells in a hypotonic buffer to release the soluble tubulin fraction.[14]

  • Centrifuge to separate the soluble fraction (supernatant) from the polymerized fraction (pellet).[14]

  • Dissolve the pellet containing polymerized tubulin in RIPA buffer with DNase.[14]

  • Quantify the protein concentration of both fractions.

  • Perform SDS-PAGE on equal amounts of protein from each fraction.[15][16]

  • Transfer the proteins to a membrane.[15][16]

  • Block the membrane and incubate with the primary anti-tubulin antibody.[15]

  • Incubate with the HRP-conjugated secondary antibody.[15]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

  • Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.

This assay measures the transcriptional activity of HIF-1α in response to a test compound.

Materials:

  • Cells transfected with a HIF-1α reporter construct (e.g., a luciferase gene downstream of a hypoxia response element).[17][18]

  • 96-well plates

  • Hypoxia chamber or hypoxia-mimicking agents (e.g., CoCl2, DFO)[19]

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well plate.

  • Treat the cells with the test compound at various concentrations.

  • Induce hypoxia by placing the plate in a hypoxia chamber (e.g., 1% O2) or by adding a hypoxia-mimicking agent.[17]

  • Incubate for the desired time (e.g., 18-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence in treated cells compared to the vehicle control indicates inhibition of HIF-1α transcriptional activity.

Conclusion

This compound, as a key structural element of Dolastatin 10, provides a valuable scaffold for the development of novel anticancer agents. The primary therapeutic targets for such compounds are tubulin and the HIF-1α signaling pathway. The disruption of microtubule dynamics remains a powerful strategy for inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. Furthermore, the ability to inhibit the HIF-1α pathway offers the potential for anti-angiogenic effects, which are crucial for combating solid tumors. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound derivatives and other dolastatin analogs to validate their on-target activity and elucidate their mechanisms of action. Further investigation into these compounds could lead to the development of next-generation antineoplastic agents with improved efficacy and safety profiles.

References

In Silico Modeling of N-Boc-dolaproine-amide-Me-Phe Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of N-Boc-dolaproine-amide-Me-Phe, a synthetic analog of the potent antimitotic agent Dolastatin 10. This document details the computational approaches used to investigate its binding to the biological target, tubulin, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Introduction

This compound is a derivative of Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its analogs are powerful cytotoxic agents that have garnered significant interest in cancer research due to their ability to inhibit tubulin polymerization, a critical process in cell division.[1][2] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis in cancer cells.[3][4] The this compound fragment represents a key modification at the C-terminus of the dolastatin scaffold, and understanding its binding characteristics at an atomic level is crucial for the rational design of novel, more effective anticancer therapeutics.

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides a powerful lens through which to examine the intricate interactions between this compound and its tubulin target. These computational methods allow for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the molecular determinants of this interaction, thereby guiding further drug development efforts.

Quantitative Data Summary

The following tables summarize the quantitative data available for Dolastatin 10 and its analogs, providing a comparative context for the potency of these compounds. While specific binding energy values for this compound are not extensively reported in the public domain, the data for the parent compounds and related analogs offer valuable benchmarks.

Table 1: In Vitro Cytotoxicity of Dolastatin 10 and Analogs against Various Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Dolastatin 10L1210 (Murine Leukemia)0.5[5]
Dolastatin 10NCI-H69 (SCLC)0.059[1]
Dolastatin 10DU-145 (Human Prostate)0.5[1]
Dolastatin 10HT-29 (Colon)0.06[6]
Dolastatin 10MCF7 (Breast)0.03[6]
Dolastatin 10 Analog (PF-06380101)VariousPotent[6]
Dolastatin 10 Analog (D5)HeLaPotent[7]

SCLC: Small Cell Lung Cancer

Table 2: Inhibition of Tubulin Polymerization by Dolastatin 10 and Analogs

CompoundAssay ConditionIC50 (µM)Reference
Dolastatin 10Purified tubulin in glutamate1.2[5][8]
Phomopsin APurified tubulin in glutamate1.4[5][8]
VinblastinePurified tubulin in glutamate1.5[5][8]
MaytansinePurified tubulin in glutamate3.5[5][8]
RhizoxinPurified tubulin in glutamate6.8[5][8]

Table 3: Binding Affinity of Dolastatin Analogs to Tubulin

CompoundMethodKi (µM)Reference
Dolastatin 10Noncompetitive inhibition of vincristine binding1.4[9][10]
Phomopsin ANoncompetitive inhibition of vincristine binding2.8[9][10]
VinblastineCompetitive inhibition of vincristine binding6.6[9][10]
MaytansineCompetitive inhibition of vincristine binding3.1[9][10]
RhizoxinCompetitive inhibition of vincristine binding12[9][10]
Dolastatin 10 Analog (D5)-Kd = 29.4 ± 6[7]

Experimental Protocols

This section details the methodologies for key in silico and in vitro experiments relevant to the study of this compound binding to tubulin.

In Silico Modeling Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Receptor Preparation:

    • Obtain the crystal structure of tubulin, preferably in complex with a dolastatin analog, from the Protein Data Bank (PDB). A relevant PDB entry is 3E22, which contains tubulin in complex with soblidotin, a dolastatin 10 analogue.[11]

    • Prepare the protein structure by removing water molecules and any co-crystallized ligands not relevant to the binding site.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known binding pockets in the vinca domain of β-tubulin.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or GOLD.

    • Perform the docking simulation, allowing for flexibility of the ligand and potentially key residues in the binding site.

    • Analyze the resulting docking poses based on their predicted binding energies and clustering. The pose with the lowest binding energy is typically considered the most favorable.

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-tubulin complex as the starting structure.

    • Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (typically nanoseconds to microseconds) to sample relevant conformational changes.

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).

    • Identify key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

    • Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

In Vitro Experimental Protocols

This assay measures the ability of a compound to inhibit the formation of microtubules.

Protocol:

  • Reagents:

    • Purified tubulin protein.

    • GTP solution.

    • Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA).

    • Test compound (this compound) at various concentrations.

  • Procedure:

    • Pre-warm a microplate reader to 37°C.

    • In a 96-well plate, add the polymerization buffer, GTP, and the test compound.

    • Initiate the polymerization by adding the tubulin solution.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[12][13]

This method determines the effect of a compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) to a logarithmic growth phase.

    • Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours).

  • Cell Staining:

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.[14][15]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

    • Generate a histogram of cell counts versus fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the action and analysis of this compound.

experimental_workflow cluster_insilico In Silico Modeling cluster_invitro In Vitro Validation receptor_prep Receptor Preparation (Tubulin - PDB: 3E22) docking Molecular Docking receptor_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_analysis Binding Mode & Affinity Analysis md_sim->binding_analysis tubulin_assay Tubulin Polymerization Assay binding_analysis->tubulin_assay Hypothesis Validation cell_culture Cancer Cell Culture cell_treatment Compound Treatment cell_culture->cell_treatment cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cell_treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay cell_treatment->apoptosis_assay

Figure 1: Integrated In Silico and In Vitro Experimental Workflow.

tubulin_polymerization_pathway cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly gtp_tubulin GTP-Tubulin Dimers protofilament Protofilament Formation gtp_tubulin->protofilament Polymerization microtubule Microtubule protofilament->microtubule depolymerization Depolymerization microtubule->depolymerization gdp_tubulin GDP-Tubulin Dimers depolymerization->gdp_tubulin compound N-Boc-dolaproine- amide-Me-Phe compound->gtp_tubulin Binds to β-tubulin (Vinca Domain) compound->protofilament Inhibits Polymerization

Figure 2: Inhibition of Tubulin Polymerization by this compound.

apoptosis_signaling_pathway compound N-Boc-dolaproine- amide-Me-Phe tubulin_inhibition Inhibition of Tubulin Polymerization compound->tubulin_inhibition g2m_arrest G2/M Phase Cell Cycle Arrest tubulin_inhibition->g2m_arrest bcl2_down Downregulation of Bcl-2 g2m_arrest->bcl2_down cmyc_up Upregulation of c-myc g2m_arrest->cmyc_up apoptosis Apoptosis bcl2_down->apoptosis cmyc_up->apoptosis

Figure 3: Dolastatin-10 Analog Induced Apoptosis Signaling Pathway.

Conclusion

The in silico modeling of this compound provides a critical framework for understanding its mechanism of action as a potent antimitotic agent. By leveraging molecular docking and dynamics simulations, researchers can gain detailed insights into the binding interactions with tubulin, which can be further validated through in vitro assays. The disruption of microtubule dynamics by this compound leads to cell cycle arrest and the induction of apoptosis through the modulation of key signaling proteins like Bcl-2 and c-myc.[3][16] This integrated computational and experimental approach is instrumental in the ongoing efforts to develop novel and more effective dolastatin-based anticancer drugs. The methodologies and data presented in this guide serve as a valuable resource for professionals in the field of drug discovery and development.

References

N-Boc-dolaproine-amide-Me-Phe: A Technical Guide to a Potent Peptide Building Block in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-dolaproine-amide-Me-Phe is a key synthetic building block in the development of potent anti-cancer agents, particularly antibody-drug conjugates (ADCs). As a derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia, this peptide fragment exerts its cytotoxic effects through the inhibition of tubulin polymerization, a critical process for cell division. This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, and biological activity, supported by experimental protocols and quantitative data.

Introduction

The dolastatins and their synthetic analogues, the auristatins, represent a class of exceptionally potent antineoplastic agents. Their high cytotoxicity, often in the sub-nanomolar range, makes them attractive payloads for targeted cancer therapies like ADCs. This compound constitutes a crucial component of these complex molecules, contributing significantly to their biological activity. This document serves as a comprehensive resource for researchers engaged in the design and synthesis of novel peptide-based therapeutics.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₂₃H₃₆N₂O₄PubChem
Molecular Weight 404.55 g/mol Sigma-Aldrich[1]
CAS Number 3026596-72-2PubChem[2]
IUPAC Name tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-1-phenylpropan-2-yl]amino]propyl]pyrrolidine-1-carboxylatePubChem[2]

Synthesis and Experimental Protocols

Synthesis of N-Boc-dolaproine

A common route to N-Boc-dolaproine, a crucial precursor, has been described in the patent literature. This synthesis generally involves a multi-step process starting from N-Boc-L-prolinal.

Experimental Protocol: Synthesis of N-Boc-dolaproine (General Method)

  • Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add zinc powder and an anhydrous organic solvent such as tetrahydrofuran (THF).

  • Activation: Activate the zinc powder by stirring the suspension.

  • Reformatsky Reaction: Cool the mixture and add a solution of N-Boc-L-prolinal in THF dropwise. This is followed by the addition of a haloformate derivative (e.g., ethyl bromoacetate) to initiate the Reformatsky reaction, forming a β-hydroxy ester intermediate.

  • Methylation: The resulting hydroxyl group is then methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to yield the methoxy derivative.

  • Hydrolysis: Finally, the ester is hydrolyzed under basic conditions (e.g., with lithium hydroxide) to afford N-Boc-dolaproine.

  • Purification: The crude product is purified by column chromatography on silica gel.

Peptide Coupling to form this compound

The final step involves the amide bond formation between the carboxylic acid of N-Boc-dolaproine and the amine of N-methyl-L-phenylalanine amide.

Experimental Protocol: Peptide Coupling

  • Activation of N-Boc-dolaproine: Dissolve N-Boc-dolaproine (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes to form the activated ester.

  • Coupling Reaction: To the activated N-Boc-dolaproine solution, add a solution of N-methyl-L-phenylalanine amide (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis Workflow N-Boc-L-prolinal N-Boc-L-prolinal Reformatsky_Reaction Reformatsky Reaction (+ Haloformate) N-Boc-L-prolinal->Reformatsky_Reaction Beta_Hydroxy_Ester β-Hydroxy Ester Intermediate Reformatsky_Reaction->Beta_Hydroxy_Ester Methylation Methylation Beta_Hydroxy_Ester->Methylation N-Boc-dolaproine_Ester N-Boc-dolaproine Ester Methylation->N-Boc-dolaproine_Ester Hydrolysis Hydrolysis N-Boc-dolaproine_Ester->Hydrolysis N-Boc-dolaproine N-Boc-dolaproine Hydrolysis->N-Boc-dolaproine Peptide_Coupling Peptide Coupling (EDCI, HOBt, DIPEA) N-Boc-dolaproine->Peptide_Coupling N-methyl-L-phenylalanine_amide N-methyl-L-phenylalanine amide N-methyl-L-phenylalanine_amide->Peptide_Coupling Final_Product This compound Peptide_Coupling->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound, as a constituent of dolastatin 10 analogues, functions as a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Cytotoxicity Data

The cytotoxic potential of dolastatin 10 analogues is typically evaluated against a panel of human cancer cell lines. The following table summarizes representative IC₅₀ values for dolastatin 10 and its analogues, demonstrating their potent anti-proliferative activity. It is important to note that the specific activity of this compound as a standalone entity is not widely reported, as it is primarily used as a building block. The data below reflects the activity of larger peptides incorporating this moiety.

Compound/AnalogueCell LineCancer TypeIC₅₀ (nM)
Dolastatin 10DU-145Human Prostate Cancer0.5[3]
Dolastatin 10 AnalogueHCT 116Human Colon CancerPotent activity reported[4][5]
Auristatin Analogue (PF-06380101)Various-Excellent potency reported[5]
Experimental Protocols for Biological Assays

4.2.1. Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers in vitro.

Experimental Protocol:

  • Reagents and Buffer: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Tubulin Preparation: Reconstitute lyophilized tubulin protein in the polymerization buffer on ice.

  • Assay Setup: In a 96-well plate, add varying concentrations of the test compound (this compound derivative) dissolved in an appropriate solvent (e.g., DMSO). Include positive (e.g., colchicine) and negative (vehicle control) controls.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the absorbance change over time. The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.

4.2.2. Cell Viability (MTT) Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

G cluster_pathway Mechanism of Action Drug This compound (as part of an Auristatin) Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Vinca Domain Microtubule_Assembly Microtubule Polymerization Drug->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Depolymerization Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule_Disruption->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of auristatins.

Conclusion

This compound is a vital building block for the synthesis of highly potent dolastatin 10 analogues and auristatins. Its incorporation into peptides confers significant cytotoxic activity through the well-established mechanism of tubulin polymerization inhibition. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the field of anticancer drug development, facilitating the design and evaluation of novel, targeted therapeutics. The continued exploration of modifications to this and related peptide fragments holds significant promise for the future of cancer therapy.

References

A Deep Dive into Dolaproine Derivatives: Synthesis, Bioactivity, and Therapeutic Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolaproine, a unique and structurally complex amino acid, is a key component of the potent marine natural product dolastatin 10. Dolastatin 10 and its synthetic analogs, the auristatins, have garnered significant attention in medicinal chemistry due to their exceptionally high cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the nanomolar to picomolar range.[1] This technical guide provides a comprehensive review of dolaproine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanism of action as potent microtubule-destabilizing agents. We present a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to serve as a valuable resource for researchers in the field of oncology drug discovery and development.

The Core: Dolaproine and its Role in Potent Cytotoxicity

Dolaproine, chemically (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid, is a non-proteinogenic amino acid that constitutes one of the five subunits of dolastatin 10.[2] Its unique stereochemistry and substitution pattern are crucial for the potent biological activity of the parent molecule and its derivatives.[3] Modifications of the dolaproine subunit (designated as the P4 position in the dolastatin peptide sequence) have been explored to modulate the potency, solubility, and conjugation potential of these cytotoxic agents, particularly in the context of antibody-drug conjugates (ADCs).[2]

Structure-Activity Relationships and Quantitative Bioactivity

The antitumor activity of dolaproine-containing peptides is highly dependent on their chemical structure. Extensive SAR studies have revealed key structural features that govern their cytotoxicity. Modifications at the N- and C-termini of the pentapeptide backbone, as well as alterations to the dolaproine and other amino acid subunits, have profound effects on their biological activity. The following tables summarize the in vitro cytotoxicity of various dolaproine derivatives against several cancer cell lines.

Compound/AnalogModification(s)Cell LineIC50 (nM)Reference
Dolastatin 10-L12100.03[1]
NCI-H690.059[1]
DU-1450.5[1]
Dolastatin 15Structural analog of dolastatin 10L12103[4]
Burkitt Lymphoma3[4]
CHO5[4]
Dolastatin 10 analog with P2 and P4 azide modificationsAzide groups on Val (P2) and Dap (P4) subunits, Phe at P5Not Specified0.057[1]
MMAF (Monomethylauristatin F)N-terminal modification of dolastatin 10 analogHCT 116Potent (unspecified value)[5]
DolastatinolMethylene hydroxyl derivative of dolastatin 10MDA-MB-231Potent (unspecified value)[6]
Symplostatin 1Analog of dolastatin 10VariousLow nanomolar range[7]

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of dolaproine derivatives, in the context of dolastatin 10 and auristatins, is the inhibition of tubulin polymerization.[6][7] By binding to tubulin, these compounds disrupt the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[7]

Signaling_Pathway cluster_cell Cancer Cell Dolaproine_Derivative Dolaproine Derivative Tubulin αβ-Tubulin Dimers Dolaproine_Derivative->Tubulin Binds to Microtubules Microtubule Polymer Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of dolaproine derivatives.

Experimental Protocols

General Synthesis of a Dolaproine-Containing Peptide Analog

The synthesis of dolaproine-containing peptides is a complex, multi-step process often involving a combination of solid-phase and solution-phase chemistry. The following is a generalized workflow.

Synthesis_Workflow Start Starting Materials (Protected Amino Acids) Dolaproine_Synth Stereoselective Synthesis of Dolaproine Unit Start->Dolaproine_Synth Peptide_Coupling Sequential Peptide Coupling (e.g., EDCI, HOBt) Dolaproine_Synth->Peptide_Coupling Deprotection Deprotection of Protecting Groups Peptide_Coupling->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Dolaproine Derivative Characterization->Final_Product

Caption: Generalized synthetic workflow for dolaproine derivatives.

A key step in the synthesis of dolaproine is the stereoselective aldol condensation. For example, a chiral oxazolidinone can be condensed with S-prolinal using dibutylboron triflate to control the stereochemistry.[8] This is followed by methylation and cleavage of the chiral auxiliary to yield the desired N-protected dolaproine unit.[8] Subsequent peptide couplings are typically carried out using standard reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[9][10][11]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Addition Add serial dilutions of dolaproine derivative Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 72 hours) Compound_Addition->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Protocol Outline:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the dolaproine derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[6][12][13]

Protocol Outline:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer supplemented with GTP), and the dolaproine derivative at various concentrations.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time at 340-350 nm using a spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (vehicle-treated) sample. Inhibition of polymerization will result in a lower rate and extent of turbidity increase. The IC50 for tubulin polymerization inhibition can be determined from a dose-response curve.

Conclusion and Future Directions

Dolaproine and its derivatives represent a powerful class of cytotoxic agents with significant potential in cancer therapy. Their mechanism of action, centered on the disruption of microtubule dynamics, is a clinically validated strategy for treating various malignancies. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the synthesis, evaluation, and optimization of these complex molecules. Future research in this area will likely focus on the development of novel dolaproine-containing ADCs with improved therapeutic indices, the exploration of new modifications to the dolaproine scaffold to overcome drug resistance, and a deeper investigation into the nuanced molecular interactions between these compounds and the tubulin protein. The continued exploration of the medicinal chemistry of dolaproine derivatives holds great promise for the discovery of next-generation anticancer therapeutics.

References

Methodological & Application

Solid-Phase Synthesis of N-Boc-Dolaproine-Amide-Me-Phe: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of N-Boc-dolaproine-amide-Me-Phe, a tripeptide amide incorporating the non-standard amino acid dolaproine and an N-methylated phenylalanine residue. The protocol detailed herein utilizes a Boc/Bzl protection strategy on a 4-methylbenzhydrylamine (MBHA) resin, which is well-suited for the synthesis of C-terminal peptide amides.

The synthesis of peptides containing sterically hindered and unusual amino acids such as dolaproine and N-methyl-phenylalanine presents unique challenges. This protocol has been developed to address these challenges by employing robust coupling reagents and optimized reaction conditions to ensure efficient peptide assembly and high final product purity.

Experimental Overview

The synthesis of this compound is performed on MBHA resin, a standard support for Boc-based solid-phase synthesis of peptide amides. The synthesis commences from the C-terminus, with the sequential coupling of N-Boc-N-methyl-L-phenylalanine (N-Boc-Me-Phe) and N-Boc-dolaproine. A final N-terminal Boc protecting group remains on the dolaproine residue.

Each cycle of amino acid addition involves two key steps: the removal of the temporary Boc protecting group from the N-terminus of the growing peptide chain, and the subsequent coupling of the next N-Boc protected amino acid. Due to the steric hindrance of the N-methylated amino acid, a potent coupling reagent, HATU, is employed to facilitate efficient amide bond formation.

Upon completion of the peptide assembly, the peptide is cleaved from the resin support, and the side-chain protecting groups (if any) are simultaneously removed using a strong acid cocktail. The crude peptide is then precipitated, purified, and characterized.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound.

Table 1: Reagents for Peptide Synthesis

ReagentMolar Excess (relative to resin substitution)Concentration
N-Boc-Me-Phe-OH3.0 eq-
N-Boc-Dolaproine3.0 eq-
HATU2.9 eq0.5 M in DMF
DIEA5.0 eq-
TFA-Neat (for deprotection)

Table 2: Key Experimental Parameters

ParameterValue
ResinMBHA Resin
Resin Substitution~0.5 mmol/g
Deprotection Time1 minute
Coupling Time2 minutes
Cleavage Time1.5 hours
Expected Overall Yield60-70%

Experimental Protocols

This section provides detailed step-by-step procedures for the manual solid-phase synthesis of this compound.

Resin Preparation and Swelling
  • Place the MBHA resin (1.0 g, ~0.5 mmol) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF, 10-15 mL) to the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

First Amino Acid Coupling: N-Boc-Me-Phe-OH
  • Boc Deprotection:

    • Add neat trifluoroacetic acid (TFA, 10 mL) to the swollen resin.

    • Agitate the mixture for 1 minute at room temperature.

    • Drain the TFA.

    • Wash the resin with DMF (3 x 15 mL).

  • Neutralization:

    • Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 15 mL).

    • Wash the resin with DMF (3 x 15 mL).

  • Coupling:

    • In a separate vial, dissolve N-Boc-Me-Phe-OH (3.0 eq, 1.5 mmol) and HATU (2.9 eq, 1.45 mmol) in DMF (5 mL).

    • Add DIEA (5.0 eq, 2.5 mmol) to the amino acid solution and pre-activate for 3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 minutes at room temperature.[1]

    • Drain the coupling solution and wash the resin with DMF (3 x 15 mL).

Second Amino Acid Coupling: N-Boc-Dolaproine
  • Boc Deprotection:

    • Add neat TFA (10 mL) to the resin.

    • Agitate the mixture for 1 minute at room temperature.

    • Drain the TFA.

    • Wash the resin with DMF (3 x 15 mL).

  • Neutralization:

    • Wash the resin with 10% DIEA in DMF (2 x 15 mL).

    • Wash the resin with DMF (3 x 15 mL).

  • Coupling:

    • In a separate vial, dissolve N-Boc-dolaproine (3.0 eq, 1.5 mmol) and HATU (2.9 eq, 1.45 mmol) in DMF (5 mL).

    • Add DIEA (5.0 eq, 2.5 mmol) to the amino acid solution and pre-activate for 3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 minutes at room temperature.[1]

    • Drain the coupling solution and wash the resin with DMF (5 x 15 mL).

    • Wash the resin with dichloromethane (DCM) (3 x 15 mL).

    • Dry the resin under vacuum.

Peptide Cleavage from the Resin
  • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIPS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail (10 mL) to the dried peptide-resin.

  • Agitate the mixture for 1.5 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of TFA.

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizations

Experimental Workflow

Caption: Solid-Phase Synthesis Workflow for this compound.

References

Application of N-Boc-dolaproine-amide-Me-Phe Derivatives in Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. Dolastatin 10 and its synthetic analogues, the auristatins, are highly potent microtubule-inhibiting agents that have been successfully utilized as payloads in several approved ADCs. N-Boc-dolaproine-amide-Me-Phe is a key synthetic intermediate or building block in the generation of these potent dolastatin analogues. This document provides detailed application notes and protocols for the use of this compound-derived payloads in the development of novel ADCs.

Dolastatin 10 and its derivatives function by inhibiting tubulin polymerization, a critical process for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.[1] The high cytotoxicity of these agents makes them ideal candidates for targeted delivery via ADCs, which minimizes systemic toxicity and enhances the therapeutic window.

Mechanism of Action

ADCs armed with dolastatin-derived payloads, such as those synthesized from this compound precursors, exert their cytotoxic effects through a multi-step process:

  • Target Binding: The monoclonal antibody component of the ADC selectively binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically via endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome.

  • Payload Release: Within the acidic environment of the lysosome, the linker connecting the antibody and the cytotoxic payload is cleaved by lysosomal proteases (in the case of cleavable linkers).

  • Microtubule Disruption: The released, highly potent dolastatin analogue diffuses into the cytoplasm and binds to tubulin, inhibiting microtubule assembly.

  • Cell Cycle Arrest and Apoptosis: Disruption of the microtubule network leads to mitotic arrest and triggers the intrinsic apoptotic signaling cascade, ultimately resulting in cancer cell death.

Data Presentation: In Vitro Cytotoxicity of Dolastatin Analogue-Based ADCs

The following tables summarize the in vitro cytotoxicity (IC50 values) of various ADCs utilizing dolastatin analogues, such as Monomethyl Auristatin E (MMAE), against different cancer cell lines. This data highlights the potent and target-specific activity of these conjugates.

Table 1: IC50 Values of Trastuzumab-vc-MMAE in HER2-Expressing Cancer Cell Lines

Cell LineHER2 ExpressionIC50 (nM)Reference
N87High~0.1[2]
BT474HighNot explicitly stated, but potent killing observed[2]
SKBR3HighNot explicitly stated, but potent killing observed[2]
MCF7Low~350[2]

Table 2: IC50 Values of Various ADCs and Payloads in Different Cancer Cell Lines

CompoundCell LineIC50 (pM)Reference
MMAE-IgG1 (non-targeted)HCC1954 (human breast cancer)>100,000[3]
T-MMAE (Trastuzumab-MMAE)HCC1954 (human breast cancer)2,800[3]
MMAE (free drug)HCC1954 (human breast cancer)130[3]
MMAE-IgG1 (non-targeted)4T1 (mouse breast cancer)>100,000[3]
MMAE (free drug)4T1 (mouse breast cancer)3,900[3]

Experimental Protocols

Protocol 1: Synthesis of a Dolaproine-Derived Payload and Conjugation to a Monoclonal Antibody

This protocol outlines a representative workflow for the synthesis of a dolaproine-derived payload, such as one incorporating a valine-citrulline (vc) linker, and its subsequent conjugation to a monoclonal antibody.

ADC_Synthesis_Workflow cluster_synthesis Payload-Linker Synthesis cluster_conjugation Antibody Conjugation start This compound (or similar precursor) step1 Peptide Coupling: Couple with Boc-Val-Cit-PABOH start->step1 step2 Boc Deprotection: Treat with Trifluoroacetic Acid (TFA) step1->step2 step3 Activation: Introduce Maleimide Group (e.g., with MC-OSu) step2->step3 payload_linker Maleimide-vc-Payload step3->payload_linker step5 Conjugation Reaction: React reduced mAb with Maleimide-vc-Payload payload_linker->step5 Add to reduced mAb antibody Monoclonal Antibody (mAb) step4 Antibody Reduction: Reduce interchain disulfides (e.g., with TCEP or DTT) antibody->step4 step4->step5 step6 Purification: Remove unconjugated payload (e.g., Size-Exclusion Chromatography) step5->step6 adc Antibody-Drug Conjugate (ADC) step6->adc

Caption: Workflow for ADC Synthesis and Conjugation.

Methodology:

  • Payload-Linker Synthesis:

    • A dolaproine-containing peptide fragment, derived from a precursor like this compound, is coupled to a linker moiety, for example, Boc-Val-Cit-PABOH (Boc-valine-citrulline-p-aminobenzyl alcohol), using standard peptide coupling reagents.

    • The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA).

    • A maleimide group is introduced to the linker to enable covalent attachment to the antibody. This can be achieved by reacting the free amine of the linker with a reagent like maleimidocaproyl-succinimide (MC-OSu).

  • Antibody Preparation:

    • The monoclonal antibody is partially reduced to break the interchain disulfide bonds and expose free thiol groups. This is typically done using reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).

  • Conjugation:

    • The maleimide-activated payload-linker is added to the reduced antibody solution. The maleimide groups react with the free thiol groups on the antibody to form a stable thioether bond.

  • Purification and Characterization:

    • The resulting ADC is purified to remove any unconjugated payload-linker and other reagents. Size-exclusion chromatography (SEC) is a common method for this purpose.

    • The purified ADC is characterized to determine the average DAR, aggregation levels, and in vitro potency. DAR can be determined using techniques like UV/Vis spectroscopy or mass spectrometry.[4][][6][7][8]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic activity of an ADC on both target antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed both antigen-positive (e.g., N87) and antigen-negative (e.g., MCF7) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeted control ADC, and the free payload in cell culture medium.

    • Remove the old medium from the wells and add the different concentrations of the test articles. Include untreated control wells.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.

Protocol 3: Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.

Methodology:

  • Cell Preparation:

    • Label the antigen-negative cell line (e.g., MCF7) with a fluorescent marker, such as Green Fluorescent Protein (GFP), to distinguish them from the antigen-positive cells.

  • Co-culture Seeding:

    • Seed a mixture of antigen-positive (e.g., N87) and GFP-labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1 or other relevant ratios).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Treat the co-cultures with various concentrations of the ADC.

    • Incubate for an appropriate period (e.g., 96 hours).

  • Analysis:

    • The viability of the GFP-labeled antigen-negative cells can be quantified using fluorescence microscopy and automated cell counting or by flow cytometry.[2][9]

    • Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells and the ADC to determine the extent of the bystander effect.

Mandatory Visualizations

Apoptotic Signaling Pathway Induced by Microtubule Inhibitors

Apoptosis_Pathway ADC Dolastatin Analogue-ADC Payload Released Dolastatin Analogue ADC->Payload Internalization & Linker Cleavage Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Microtubule Microtubule Dynamics Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Disruption G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Bax_Bak Bax/Bak Activation Bcl2->Bax_Bak Derepression Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Recruitment Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Apoptotic Pathway of Microtubule Inhibitors.

General Experimental Workflow for ADC Characterization

ADC_Characterization_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Purified ADC dar DAR Determination (UV-Vis, MS) start->dar aggregation Aggregation Analysis (SEC) start->aggregation binding Antigen Binding Affinity (ELISA, SPR) start->binding cytotoxicity Cytotoxicity Assay (Antigen-Positive Cells) binding->cytotoxicity specificity Specificity Assay (Antigen-Negative Cells) cytotoxicity->specificity bystander Bystander Effect Assay (Co-culture) specificity->bystander pk Pharmacokinetics (PK) Study bystander->pk efficacy Xenograft Model Efficacy Study pk->efficacy toxicity Toxicity Study efficacy->toxicity

Caption: ADC Characterization Workflow.

Conclusion

This compound serves as a valuable precursor for the synthesis of highly potent dolastatin analogue payloads for ADCs. The resulting conjugates demonstrate exceptional, target-specific cytotoxicity against cancer cells. The detailed protocols provided herein offer a framework for the synthesis, conjugation, and evaluation of novel ADCs based on this powerful class of cytotoxic agents. Careful characterization of the ADC, including DAR, in vitro potency, and bystander effect, is crucial for the successful development of these promising cancer therapeutics.

References

Application Notes and Protocols for N-Boc-dolaproine-amide-Me-Phe Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of N-Boc-dolaproine (N-tert-butoxycarbonyl-dolaproine) with a C-terminally protected phenylalanine derivative, such as methyl-phenylalanine amide (amide-Me-Phe), is a critical step in the synthesis of dolastatin 10 analogues and other auristatin-class cytotoxic agents. Dolastatin 10, a potent antimitotic agent isolated from the sea hare Dolabella auricularia, and its synthetic analogues are of significant interest for their potential as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. The efficiency of the peptide bond formation between the sterically hindered N-Boc-dolaproine and the amine component is crucial for the overall yield and purity of the final product.

This document provides detailed application notes and protocols for the coupling reaction between N-Boc-dolaproine and amide-Me-Phe, summarizing various reaction conditions and providing a comprehensive experimental workflow. The information is compiled from established peptide coupling methodologies and literature precedents in the synthesis of dolastatin 10 analogues.

Data Presentation: Comparison of Coupling Reaction Conditions

The choice of coupling reagent, base, and solvent system significantly impacts the yield and purity of the desired dipeptide. Below is a summary of common conditions used for similar peptide couplings, which can be adapted for the N-Boc-dolaproine and amide-Me-Phe reaction.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Yield (%)Reference / Analogy
EDCI HOBtEt₃NDMAcRoom TempGood to HighAnalogous coupling in dolastatin synthesis[1][2]
EDCI HOBtDIEADMF0 to Room Temp70-90General peptide coupling[3]
HATU -DIEADMFRoom TempHighHighly efficient for hindered couplings[4]
HBTU HOBtDIEADMFRoom TempHighStandard for solid-phase and solution-phase[5]
PyBOP -DIEADMF/DCMRoom TempHighEffective for sterically hindered amino acids
DIC HOBt-DCM/DMFRoom TempGood to HighStandard carbodiimide coupling[5]

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; Et₃N: Triethylamine; DMAc: N,N-Dimethylacetamide; DIEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIC: N,N'-Diisopropylcarbodiimide; DCM: Dichloromethane.

Experimental Protocols

The following protocols provide a detailed methodology for the coupling of N-Boc-dolaproine with amide-Me-Phe using two common and effective coupling reagent systems.

Protocol 1: Coupling using EDCI/HOBt

This protocol is based on a widely used and cost-effective method for peptide bond formation.

Materials:

  • N-Boc-dolaproine

  • Methyl-phenylalanine amide hydrochloride (amide-Me-Phe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of Reactants:

    • In a clean, dry round-bottom flask, dissolve N-Boc-dolaproine (1.0 equivalent) in anhydrous DMF (or DMAc) to a concentration of approximately 0.1-0.2 M.

    • Add amide-Me-Phe·HCl (1.1 equivalents) and HOBt (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Base and Coupling Reagent:

    • Slowly add DIEA (2.5 equivalents) or Et₃N (2.2 equivalents) to the reaction mixture while stirring. Ensure the amine salt is fully neutralized.

    • In a separate container, dissolve EDCI (1.2 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution (if DIEA or Et₃N is used), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-dolaproine-amide-Me-Phe.

Protocol 2: Coupling using HATU

This protocol utilizes a more reactive coupling reagent, which is often preferred for sterically hindered amino acids to achieve higher yields and faster reaction times.

Materials:

  • N-Boc-dolaproine

  • Methyl-phenylalanine amide hydrochloride (amide-Me-Phe·HCl)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve N-Boc-dolaproine (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • In a separate flask, dissolve amide-Me-Phe·HCl (1.1 equivalents) in anhydrous DMF and add DIEA (2.5 equivalents).

  • Reaction:

    • Add the amine solution to the N-Boc-dolaproine/HATU solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase with saturated aqueous NaHCO₃ solution followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired coupled product.

Mandatory Visualizations

Chemical Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product N-Boc-dolaproine N-Boc-dolaproine Coupled Product This compound N-Boc-dolaproine->Coupled Product Amide-Me-Phe Amide-Me-Phe Amide-Me-Phe->Coupled Product Coupling Reagent Coupling Reagent (e.g., EDCI, HATU) Coupling Reagent->Coupled Product Base Base (e.g., DIEA, Et3N) Base->Coupled Product Solvent Solvent (e.g., DMF, DCM) Solvent->Coupled Product Temperature Temperature (0°C to RT) Temperature->Coupled Product

Caption: General scheme of the N-Boc-dolaproine and amide-Me-Phe coupling reaction.

Experimental Workflow

G start Start reagent_prep Reagent Preparation (Dissolve N-Boc-dolaproine, Amide-Me-Phe, Additives) start->reagent_prep reaction_setup Reaction Setup (Cool to 0°C, Add Base and Coupling Reagent) reagent_prep->reaction_setup reaction Stir at RT (2-24 hours) reaction_setup->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Purification (Flash Chromatography) drying->purification product Pure Product purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for N-Boc-dolaproine-amide-Me-Phe in Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine-amide-Me-Phe is a synthetic peptide fragment corresponding to a portion of Dolastatin 10, a potent antimitotic agent isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its synthetic analogs, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are highly cytotoxic compounds that have garnered significant interest in cancer research and are utilized as payloads in antibody-drug conjugates (ADCs).[1][2][3] The mechanism of action of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3][4]

The dolaproine (Dap) moiety is a key structural component of Dolastatin 10 and its analogs.[5][6] While this compound itself is a fragment and not the complete active pentapeptide, it serves as a crucial building block for the synthesis of novel Dolastatin 10 derivatives. Furthermore, in cell-based assays, it can be employed as a valuable negative control to investigate the structure-activity relationships (SAR) of more complex analogs and to confirm that the observed cytotoxic effects are due to the complete peptide structure rather than a smaller fragment.

These application notes provide detailed protocols for utilizing this compound in the development of cell-based assays to screen for and characterize potent microtubule-targeting agents. The described assays are fundamental for the preclinical evaluation of novel anticancer compounds.

Principle of Assays

The protocols herein describe two key cell-based assays:

  • Microtubule Destabilization Assay: This assay quantitatively measures the integrity of the microtubule network within cells following treatment with a test compound. A decrease in the cellular microtubule content is indicative of a compound that inhibits tubulin polymerization.

  • Cell Viability Assay (MTS Assay): This colorimetric assay determines the number of viable cells in a culture after exposure to a test compound. It is a robust method to quantify the cytotoxic or cytostatic effects of a compound.

Data Presentation

While this compound is primarily a synthetic intermediate or negative control and is expected to exhibit significantly lower or no cytotoxic activity, the following table provides context on the high potency of the parent compound, Dolastatin 10, and its clinically relevant analogs against various cancer cell lines. This data highlights the importance of the complete peptide structure for potent biological activity.

CompoundCell LineAssay TypeIC50 / GI50 (nM)Reference
Dolastatin 10L1210 LeukemiaCytotoxicity0.03[1]
Dolastatin 10NCI-H69 SCLCCytotoxicity0.059[1]
Dolastatin 10DU-145 ProstateCytotoxicity0.5[1]
MMAEHeLaCytotoxicity3 ± 0.4[3]
Dolastatin 10 Analog (with azide on Dap)-Growth Inhibition0.057[1]

Signaling Pathway

The signaling pathway initiated by potent Dolastatin 10 analogs involves the disruption of microtubule dynamics, a critical process for cell division.

G Signaling Pathway of Dolastatin 10 Analogs A Dolastatin 10 Analog B Tubulin Dimer Binding A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Activation of Apoptotic Pathways F->G H Cell Death (Apoptosis) G->H

Caption: Microtubule disruption pathway by Dolastatin 10 analogs.

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound or its derivatives in cell-based assays.

G Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Stock Solution of This compound in DMSO D Treat Cells with Compound (and Controls) A->D B Culture HeLa Cells C Seed Cells in 96-well Plates B->C C->D E Incubate for Defined Period D->E F Perform Microtubule Staining or Add MTS Reagent E->F G Measure Signal (Luminescence/Absorbance) F->G H Data Analysis and IC50 Calculation G->H

Caption: General workflow for compound evaluation in cell-based assays.

Experimental Protocols

Quantitative Microtubule Destabilization Assay

This protocol is adapted from established methods for quantifying cellular microtubule content.

Materials and Reagents:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Nocodazole or MMAE)

  • 96-well clear-bottom black plates

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Include wells with medium only (negative control), DMSO vehicle control, and a positive control (e.g., Nocodazole at a concentration known to depolymerize microtubules).

    • Remove the medium from the cells and add 100 µL of the compound dilutions.

    • Incubate the plate for a predetermined time (e.g., 4 to 24 hours) at 37°C.

  • Immunostaining:

    • Carefully aspirate the medium and wash the cells twice with PBS.

    • Permeabilize the cells with 100 µL of Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Fix the cells with 100 µL of Fixation Solution for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific binding by adding 150 µL of Blocking Buffer and incubating for 1 hour at room temperature.

    • Incubate the cells with 50 µL of anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the cells three times with PBS containing 0.1% Tween 20.

    • Incubate the cells with 50 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

    • Wash the cells five times with PBS containing 0.1% Tween 20.

  • Signal Detection:

    • Add 50 µL of chemiluminescent HRP substrate to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with no cells).

  • Normalize the data to the vehicle control (DMSO), which represents 100% microtubule content.

  • Plot the percentage of microtubule content against the compound concentration and determine the IC50 value (the concentration at which 50% of microtubules are destabilized) using a non-linear regression model.

Cell Viability (MTS) Assay

This protocol outlines a standard procedure for assessing cell viability.

Materials and Reagents:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • Positive control (e.g., Doxorubicin or MMAE)

  • 96-well clear plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock.

    • Include negative control, vehicle control, and positive control wells.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Incubate for 72 hours at 37°C.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the background control (medium only).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 or GI50 value using a non-linear regression model.

Troubleshooting

  • High background in microtubule assay: Insufficient washing or blocking. Increase the number of washing steps and the concentration or incubation time of the blocking buffer.

  • Low signal in microtubule assay: Low antibody concentration or inactive HRP substrate. Optimize antibody dilutions and use fresh substrate.

  • High variability in MTS assay: Uneven cell seeding or edge effects in the plate. Ensure a homogenous cell suspension before seeding and avoid using the outer wells of the plate.

  • Compound precipitation: The compound may not be soluble at higher concentrations. Check the solubility in the culture medium and adjust the concentration range if necessary.

By following these detailed protocols, researchers can effectively utilize this compound in the development and validation of cell-based assays for the discovery of novel microtubule-targeting anticancer agents.

References

Application Notes and Protocols: Synthesis of N-Boc-dolaproine-amide-Me-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Boc-dolaproine-amide-Me-Phe, a dipeptide fragment relevant to the synthesis of dolastatin 10 analogues and other potent anti-cancer agents. The protocol outlines the peptide coupling of N-Boc-dolaproine and L-Methyl-Phenylalanine methyl ester, followed by the saponification of the methyl ester to yield the final product. Detailed methodologies for reaction setup, monitoring, purification, and characterization are provided. Additionally, a summary of expected quantitative data and visual representations of the experimental workflow and the established signaling pathway of dolastatin 10 are included to guide researchers in their synthetic efforts.

Introduction

Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a potent inhibitor of tubulin polymerization and exhibits significant cytotoxic activity against a range of cancer cell lines.[1][2] Its unique structure, containing several non-proteinogenic amino acids including dolaproine (Dap), has made it a compelling target for synthetic chemists and a valuable lead compound in the development of novel anti-cancer therapeutics.[3][4][5] The synthesis of analogues and fragments of dolastatin 10 is a critical aspect of structure-activity relationship (SAR) studies and the development of antibody-drug conjugates (ADCs).[4]

This application note details a robust protocol for the synthesis of this compound, a key building block for more complex dolastatin 10 analogues. The procedure involves a standard peptide coupling reaction followed by a selective hydrolysis of the C-terminal methyl ester.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar peptide coupling and saponification reactions.

StepReactant 1Reactant 2ProductExpected Yield (%)Purity (by HPLC) (%)
Peptide Coupling N-Boc-dolaproineL-Methyl-Phenylalanine methyl esterN-Boc-dolaproine-Phe-OMe85 - 95>95
Saponification N-Boc-dolaproine-Phe-OMeLiOH·H₂OThis compound90 - 98>98

Experimental Protocols

Part 1: Peptide Coupling of N-Boc-dolaproine and L-Methyl-Phenylalanine methyl ester

This protocol describes the formation of the amide bond between N-Boc-dolaproine and L-Methyl-Phenylalanine methyl ester using HATU as the coupling agent and DIPEA as the base.

Materials:

  • N-Boc-dolaproine

  • L-Methyl-Phenylalanine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-dolaproine (1.0 eq).

  • Dissolve the N-Boc-dolaproine in anhydrous DCM (approximately 10 mL per mmol of N-Boc-dolaproine).

  • In a separate flask, dissolve L-Methyl-Phenylalanine methyl ester hydrochloride (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF (approximately 5 mL per mmol).

  • To the solution of N-Boc-dolaproine, add HATU (1.1 eq) and stir for 5 minutes at room temperature.

  • Add the solution of L-Methyl-Phenylalanine methyl ester and DIPEA to the activated N-Boc-dolaproine solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[6]

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, N-Boc-dolaproine-Phe-OMe, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 2: Saponification of N-Boc-dolaproine-Phe-OMe

This protocol describes the hydrolysis of the methyl ester of the dipeptide to yield the final product.

Materials:

  • N-Boc-dolaproine-Phe-OMe

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-dolaproine-Phe-OMe (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).[7]

  • In a separate container, prepare a solution of LiOH·H₂O (1.5 eq) in water.

  • Add the aqueous LiOH solution to the solution of the dipeptide ester at 0 °C (ice bath).

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, carefully neutralize the reaction mixture with 1 M HCl to a pH of approximately 5-6.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization or preparative HPLC if necessary.

Part 3: Purification by Preparative RP-HPLC

Instrumentation and Columns:

  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 reversed-phase column.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient:

A typical gradient for purification would be a linear gradient from 30% to 70% Solvent B over 30 minutes, with a flow rate appropriate for the column dimensions. The exact gradient may need to be optimized based on analytical HPLC analysis of the crude product.[8][9]

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMF or a mixture of acetonitrile and water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the equilibrated preparative HPLC column.

  • Collect fractions based on the UV chromatogram, typically monitoring at 214 nm and 254 nm.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Part 4: Characterization

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected m/z: [M+H]⁺, [M+Na]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR: To confirm the presence of all expected carbon atoms.

  • 2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals and confirm the connectivity of the molecule.

Visualization

experimental_workflow cluster_coupling Peptide Coupling cluster_saponification Saponification start_coupling N-Boc-dolaproine + L-Me-Phe-OMe activation Activation with HATU/DIPEA in DCM/DMF start_coupling->activation coupling Amide Bond Formation activation->coupling workup_coupling Aqueous Workup coupling->workup_coupling purification_coupling Flash Chromatography workup_coupling->purification_coupling product_ester N-Boc-dolaproine-Phe-OMe purification_coupling->product_ester start_saponification N-Boc-dolaproine-Phe-OMe hydrolysis Hydrolysis with LiOH in THF/MeOH/H2O start_saponification->hydrolysis neutralization Neutralization with HCl hydrolysis->neutralization workup_saponification Aqueous Workup neutralization->workup_saponification purification_saponification Preparative HPLC workup_saponification->purification_saponification final_product This compound purification_saponification->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_drug_action Dolastatin 10 Action tubulin αβ-Tubulin Dimers mt_plus_end Microtubule Plus End gtp GTP tubulin->gtp binds gdp GDP mt_plus_end->gdp GTP hydrolysis mitotic_arrest Mitotic Arrest mt_plus_end->mitotic_arrest leads to mt_minus_end Microtubule Minus End gtp->mt_plus_end promotes polymerization gdp->mt_minus_end promotes depolymerization dolastatin Dolastatin 10 Analogue (e.g., containing this compound) dolastatin->tubulin binds to β-tubulin dolastatin->mt_plus_end Inhibits Polymerization vinca_site Vinca Alkaloid Binding Site dolastatin->vinca_site non-competitive inhibition of Vinca alkaloid binding apoptosis Apoptosis mitotic_arrest->apoptosis induces

Caption: Signaling pathway of dolastatin 10-mediated tubulin polymerization inhibition.

References

Application Notes and Protocols for Dolaproine-Containing Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Boc-dolaproine-amide-Me-Phe serves as a key synthetic intermediate in the development of potent anti-cancer agents known as auristatins, which are analogues of the natural product dolastatin 10.[1] Dolastatins and their synthetic counterparts are highly cytotoxic compounds that function as inhibitors of tubulin polymerization.[2][3] Due to their high potency, they are often too toxic for systemic administration as standalone agents.[4] Consequently, their primary application in cancer research and therapy is as cytotoxic payloads in Antibody-Drug Conjugates (ADCs).[1] In this context, the dolaproine-containing auristatin is attached to a monoclonal antibody that targets a specific antigen on the surface of cancer cells, enabling targeted delivery of the cytotoxic agent.

The core mechanism of action for these compounds involves binding to tubulin, a key component of microtubules.[3] This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][5] The N-Boc protecting group is a common feature in the synthesis of these complex peptides, and its removal is a standard step in the progression towards the final active molecule.[6]

Key Applications in Cancer Research Models:

  • Payloads for Antibody-Drug Conjugates (ADCs): The most significant application is in the development of ADCs for targeted cancer therapy.

  • In Vitro Cytotoxicity Screening: Used to determine the potency of novel auristatin analogues against various cancer cell lines.[7][8]

  • Mechanism of Action Studies: Employed in assays to investigate the inhibition of tubulin polymerization and the downstream effects on cell cycle and apoptosis.[3]

  • Structure-Activity Relationship (SAR) Studies: Modifications to the dolaproine moiety and other parts of the auristatin backbone are explored to optimize potency, stability, and conjugation chemistry.[1][4]

Data Presentation

The following tables summarize the in vitro cytotoxicity of various dolastatin 10 analogues, highlighting the potent anti-proliferative activity characteristic of this class of compounds.

Table 1: In Vitro Cytotoxicity (GI50, nM) of Dolastatin 10 Analogues with Modifications at P2 and P4 Subunits

CompoundP1 SubunitP2 Subunit ModificationP4 Subunit ModificationMOLM13 Cell Line GI50 (nM)
MMAE (2b) MeValNoneNone0.224
13a MeValNoneAzide0.279
13b MeValAzideAzide0.224
13c DovAzideAzide0.057

Data adapted from a study on dolastatin 10 analogues containing pyrrolidine ring modifications.[1]

Table 2: In Vitro Cytotoxicity (IC50) of Dolastatin 10 and its Derivatives against Various Cancer Cell Lines

CompoundL1210 Leukemia (nM)NCI-H69 Small Cell Lung Cancer (nM)DU-145 Human Prostate Cancer (nM)
Dolastatin 10 0.030.0590.5

These values demonstrate the high potency of the parent compound across different cancer types.[8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of a dolaproine-containing compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MOLM13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Dolaproine-containing test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Tubulin Polymerization Inhibition Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of a compound on tubulin polymerization.

Materials:

  • Tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Test compound and controls (e.g., Paclitaxel as a polymerization promoter, Vinblastine as an inhibitor)

  • Temperature-controlled spectrophotometer/plate reader (340 nm)

  • 96-well UV-transparent plates

Procedure:

  • Preparation: Pre-warm the spectrophotometer to 37°C. Prepare solutions of the test compound at various concentrations in General Tubulin Buffer.

  • Reaction Mixture: In a 96-well plate on ice, add the buffer, GTP (to a final concentration of 1 mM), and the test compound.

  • Initiation: Add tubulin to each well to a final concentration of 1-2 mg/mL to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time for each concentration. The rate of polymerization and the maximum polymer mass can be determined. Compare the results for the test compound to the positive and negative controls to quantify its inhibitory effect.

Visualizations

The following diagrams illustrate key concepts related to the use of dolaproine-containing compounds in cancer research.

G General Structure of a Dolastatin 10 Analogue (Auristatin) P1 P1 (e.g., Valine) P2 P2 (e.g., Valine) P1->P2 P3 P3 (Dolaisoleuine) P2->P3 P4 P4 (Dolaproine) P3->P4 P5 P5 (e.g., Phenylalanine) P4->P5

Caption: General peptide structure of an auristatin, highlighting the dolaproine (P4) position.

G Mechanism of Action Workflow Compound Dolaproine-Containing Auristatin Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.

G Experimental Workflow for In Vitro Cytotoxicity cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt read Read Absorbance (570 nm) mtt->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 of a compound using an MTT assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-dolaproine-amide-Me-Phe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Boc-dolaproine-amide-Me-Phe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice to improve the yield and purity of this challenging dipeptide.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging?

A1: The primary challenge lies in the coupling of two sterically hindered amino acid derivatives. N-Boc-dolaproine possesses a bulky Boc protecting group and a complex stereochemistry, while N-methyl-phenylalanine has a methyl group on the amine, which reduces its nucleophilicity. This combination can lead to slow reaction rates and low yields.

Q2: Which coupling reagents are recommended for this synthesis?

A2: For sterically hindered and N-methylated amino acids, phosphonium and uronium/aminium salt-based coupling reagents are generally more effective than carbodiimides like DCC or EDC. Reagents such as HATU, HBTU, PyBOP, and PyBrOP are recommended.[1] HATU, in particular, has been shown to be successful in coupling N-methylated amino acids.

Q3: How can I minimize the risk of epimerization during the coupling reaction?

A3: Epimerization can be a concern, especially with longer activation times or the use of certain bases. To minimize this risk:

  • Add a racemization suppressant like 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt).

  • Use a non-nucleophilic hindered base such as diisopropylethylamine (DIEA) or 2,4,6-collidine.

  • Keep the reaction temperature low, if possible.

  • Minimize the pre-activation time of the carboxylic acid.

Q4: What are common side reactions to be aware of?

A4: A significant side reaction with Boc-protected amino acids under strong activating conditions is the formation of N-carboxyanhydride (NCA), which can reduce the yield of the desired peptide.[2] Careful control of reaction conditions, particularly the choice of coupling reagent and base, can mitigate this.

Q5: How can I monitor the progress of the coupling reaction?

A5: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the consumption of the starting materials. For solid-phase synthesis, qualitative tests like the Kaiser test are common for primary amines, but for secondary amines like N-methyl-phenylalanine, the bromophenol blue test is more appropriate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient coupling reagent. 2. Steric hindrance slowing the reaction. 3. Sub-optimal reaction conditions (solvent, base, temperature). 4. Degradation of starting materials or product.1. Switch to a more powerful coupling reagent (e.g., HATU, PyBrOP). 2. Increase the reaction time and/or temperature. Consider using microwave irradiation to accelerate the reaction. 3. Screen different solvents (e.g., DMF, NMP, DCM) and bases (e.g., DIEA, collidine). Ensure all reagents are anhydrous. 4. Check the purity of starting materials. Use fresh, high-quality reagents.
Presence of Multiple Side Products 1. Epimerization of N-Boc-dolaproine. 2. Formation of N-carboxyanhydride (NCA) from N-Boc-dolaproine. 3. Side reactions involving the coupling reagent.1. Add HOBt or HOAt to the reaction mixture. Use a less polar solvent if possible. 2. Avoid excessive amounts of strong activating agents. Consider using a less reactive coupling reagent if NCA formation is significant. 3. Ensure the correct stoichiometry of reagents. Avoid using a large excess of the coupling reagent.
Difficulty in Product Purification 1. Co-elution of the product with unreacted starting materials or byproducts. 2. Poor solubility of the product.1. Optimize the reaction to drive it to completion, simplifying the crude mixture. 2. Adjust the mobile phase for column chromatography. Consider using a different stationary phase if necessary. 3. For poor solubility, try different solvent systems for purification and handling.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of N-Boc-dolaproine and N-Methyl-L-phenylalanine Methyl Ester

This protocol is a general guideline for the solution-phase synthesis of this compound.

Materials:

  • N-Boc-dolaproine

  • N-Methyl-L-phenylalanine methyl ester hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine:

    • Dissolve N-Methyl-L-phenylalanine methyl ester hydrochloride (1.0 eq) in a minimal amount of DMF.

    • Add DIEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride and liberate the free amine.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve N-Boc-dolaproine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIEA (2.0 eq) to the solution and stir at 0 °C for 15-20 minutes.

  • Coupling Reaction:

    • Add the solution of the free amine to the activated carboxylic acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the coupling of sterically hindered amino acids. Note that specific yields for this compound will depend on the optimization of these conditions.

Coupling ReagentEquivalents (Reagent)Base (Equivalents)SolventTypical Time (h)Typical Yield Range (%)
HATU 1.1 - 1.5DIEA (2.0 - 3.0)DMF12 - 2460 - 85
HBTU 1.1 - 1.5DIEA (2.0 - 3.0)DMF12 - 2450 - 75
PyBOP 1.1 - 1.5DIEA (2.0 - 3.0)DMF/DCM12 - 2455 - 80
PyBrOP 1.1 - 1.5DIEA (2.0 - 3.0)DCM6 - 1865 - 90
DIC/HOBt 1.2 / 1.2N/ADCM/DMF24 - 4830 - 60

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Coupling Reaction cluster_purification Purification cluster_product Final Product N-Boc-dolaproine N-Boc-dolaproine Coupling Coupling Step (HATU, DIEA, DMF) N-Boc-dolaproine->Coupling N-Me-Phe-OMe N-Methyl-phenylalanine methyl ester N-Me-Phe-OMe->Coupling Workup Aqueous Work-up Coupling->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Product This compound Chromatography->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Check_Reagents Check Purity and Stoichiometry of Reagents Start->Check_Reagents Side_Reaction Side Reactions Observed? Check_Reagents->Side_Reaction Change_Coupling Change Coupling Reagent (e.g., to HATU or PyBrOP) Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Temperature) Change_Coupling->Optimize_Conditions Increase_Time Increase Reaction Time or Use Microwave Optimize_Conditions->Increase_Time Add_Suppressant Add Epimerization Suppressant (HOAt/HOBt) Side_Reaction->Change_Coupling No Side_Reaction->Add_Suppressant Yes

Caption: Troubleshooting logic for addressing low synthesis yield.

References

N-Boc-dolaproine-amide-Me-Phe solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-dolaproine-amide-Me-Phe. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this molecule. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that influence its solubility?

A1: this compound is a synthetic peptide derivative. Its solubility is primarily influenced by the following characteristics:

  • Hydrophobicity: The presence of multiple non-polar residues and protecting groups, such as the Boc (tert-butoxycarbonyl) group and Phenylalanine methyl ester, contributes to its hydrophobic nature. PubChem lists a calculated XLogP3 value of 3.8, indicating a preference for non-polar environments.[1]

  • Neutral Charge: The molecule has a neutral overall charge as the N-terminus is protected by the Boc group and the C-terminus is an amide. This means its solubility is not significantly affected by changes in pH.[2][3]

  • Molecular Weight: The molecular weight is approximately 404.5 g/mol .[1]

Q2: In which solvents is this compound generally soluble?

A2: Due to its hydrophobic and neutral characteristics, this compound is expected to have low solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[2][4] It is more readily soluble in organic solvents. Common choices include:

  • Dimethyl sulfoxide (DMSO)[4][5]

  • Dimethylformamide (DMF)[2][5]

  • Acetonitrile (ACN)[2]

  • Ethanol or Methanol[6][7]

Some suppliers offer this compound pre-dissolved in DMSO, for instance, at a concentration of 10 mM.[8]

Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue when working with hydrophobic compounds. The organic solvent (DMSO) is miscible with water, but the compound itself may not be soluble in the final aqueous environment and crashes out. Here are some strategies to overcome this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the peptide in the aqueous buffer.

  • Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop by drop, while vortexing or stirring vigorously. This can prevent localized high concentrations that lead to precipitation.[3]

  • Use of Co-solvents or Surfactants: For some applications, particularly in vivo studies, a formulation with co-solvents and surfactants can maintain solubility. A published protocol for a similar compound involves a vehicle of DMSO, PEG300, Tween-80, and saline.[9]

  • Resuspend and Re-evaluate: If precipitation occurs, you may need to centrifuge the sample, remove the supernatant, and attempt to redissolve the precipitate in a stronger organic solvent or a different solvent system.[2]

Troubleshooting Guide

Issue 1: The lyophilized powder of this compound does not dissolve in my chosen solvent.
Potential Cause Troubleshooting Step Rationale
Incorrect Solvent Choice The compound is highly hydrophobic. Attempting to dissolve it directly in aqueous buffers will likely fail.Start with a 100% organic solvent like DMSO, DMF, or ACN.[2]
Insufficient Solvent Volume The concentration may be too high for the chosen solvent.Increase the volume of the solvent incrementally until the compound dissolves.
Compound has Aggregated Peptides and their derivatives can aggregate, making them harder to dissolve.Briefly sonicate the sample (e.g., 3 cycles of 10-15 seconds in an ice bath) to break up aggregates.[2][6] Gentle warming (<40°C) can also be attempted, but with caution to avoid degradation.[6]
Issue 2: My stock solution in organic solvent appears cloudy or contains particulates.
Potential Cause Troubleshooting Step Rationale
Incomplete Dissolution Not enough energy was supplied to fully dissolve the compound.Vortex the solution vigorously. If that fails, proceed with sonication as described above.[2]
Exceeded Solubility Limit The concentration is above the solubility limit for that specific solvent at that temperature.Add more solvent to dilute the concentration.
Moisture Contamination The organic solvent may have absorbed moisture from the air, reducing its solvating power for hydrophobic compounds.Use fresh, anhydrous grade solvent. Ensure containers are properly sealed.
Insoluble Impurities The sample may contain insoluble impurities.Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) and carefully transfer the clear supernatant to a new tube.[2]

Quantitative Data Summary

The following table summarizes the recommended starting solvents and general solubility expectations for this compound based on its chemical properties and guidelines for similar neutral, hydrophobic peptides.

Solvent Expected Solubility Maximum Recommended Concentration (for most assays) Notes
Water / PBSPoor / InsolubleNot RecommendedThe hydrophobic nature of the molecule limits its solubility in aqueous media.[2][4]
DMSO (Dimethyl sulfoxide)Good / HighStock solutions of ≥10 mM are common.[8] Final assay concentration should be <1%.[7]A versatile and common solvent for hydrophobic compounds.[4] Can be toxic to cells at higher concentrations.[5]
DMF (Dimethylformamide)Good / HighVaries by application.An alternative to DMSO. Can be more cytotoxic than DMSO.[5]
Acetonitrile (ACN)Moderate / GoodVaries by application.Often used in analytical techniques like HPLC.
Ethanol / MethanolModerateVaries by application.May be suitable for creating stock solutions.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Initial Dissolution: Add a small, precise volume of an appropriate organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Mechanical Agitation: Vortex the vial for 30-60 seconds to aid dissolution.

  • Sonication (if necessary): If the solution is not clear, place the vial in a sonicator bath with ice water and sonicate for short bursts (10-15 seconds) to prevent heating. Repeat 2-3 times.[2]

  • Visual Inspection: A properly solubilized peptide will result in a clear, particle-free solution.[2]

  • Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C, to maintain stability.[10]

Protocol 2: Diluting an Organic Stock Solution into an Aqueous Buffer
  • Prepare Buffer: Have the final volume of your aqueous buffer ready in a suitable container.

  • Vortexing: Begin vortexing or rapidly stirring the aqueous buffer.

  • Slow Addition: While the buffer is being agitated, add the required volume of the this compound organic stock solution drop by drop to the side of the container, allowing it to mix in gradually.

  • Continued Mixing: Continue to vortex or stir the final solution for an additional 1-2 minutes to ensure homogeneity.

  • Final Check: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be too high for the aqueous environment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_dilution Aqueous Dilution start Start with Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Organic Solvent (e.g., DMSO) equilibrate->add_solvent vortex Vortex Vigorously add_solvent->vortex check1 Is Solution Clear? vortex->check1 sonicate Sonicate in Ice Bath check1->sonicate No prep_buffer Prepare Aqueous Buffer check1->prep_buffer Yes sonicate->vortex add_dropwise Add Stock Dropwise while Vortexing prep_buffer->add_dropwise check2 Is Final Solution Clear? add_dropwise->check2 success Solution Ready for Use check2->success Yes fail Precipitation Occurred (Troubleshoot) check2->fail No

Caption: Experimental workflow for solubilizing and diluting this compound.

troubleshooting_logic cluster_initial Initial Dissolution Problem cluster_organic Organic Solution Problem cluster_dilution Aqueous Dilution Problem start Solubility Issue Encountered q1 What is the solvent? start->q1 a1_aq Aqueous Buffer q1->a1_aq a1_org Organic Solvent q1->a1_org sol1 Switch to 100% Organic Solvent (DMSO, DMF) a1_aq->sol1 q2 Is the solution cloudy? a1_org->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Try Sonication / Gentle Warming a2_yes->sol2 q4 Precipitation on dilution? a2_no->q4 q3 Still Cloudy? sol2->q3 sol3 Dilute with more solvent or centrifuge to remove impurities q3->sol3 Yes q3->q4 No a4_yes Yes q4->a4_yes sol4 Lower final concentration or add stock solution more slowly a4_yes->sol4

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: N-Boc-dolaproine-amide-Me-Phe Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Boc-dolaproine-amide-Me-Phe by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for purifying this compound?

A1: A common starting point for the purification of a moderately hydrophobic, Boc-protected dipeptide derivative like this compound is reversed-phase HPLC (RP-HPLC). The standard method involves using a C18 column with a water/acetonitrile mobile phase containing an acidic modifier.[1]

Q2: Why is an acidic modifier like trifluoroacetic acid (TFA) used in the mobile phase?

A2: Acidic modifiers like TFA are used for several reasons in peptide and peptide-derivative separations. TFA acts as an ion-pairing agent, which masks the residual polar silanol groups on the silica-based stationary phase, reducing peak tailing.[2][3] It also ensures that acidic and basic functional groups on the analyte have a consistent charge state, leading to sharper peaks and better reproducibility.[4] For this compound, the secondary amine in the dolaproine ring and the amide linkage can have interactions that are controlled by pH.

Q3: What are the most common issues encountered when purifying this compound by HPLC?

A3: The most common issues include:

  • Peak Tailing: Often due to interactions between the basic amine groups and the stationary phase.[5]

  • Poor Resolution: Difficulty in separating the main product from structurally similar impurities, such as diastereomers or deletion peptides from a solid-phase synthesis.[1]

  • Low Yield: Can be caused by poor solubility of the crude product, on-column degradation, or suboptimal fraction collection.

  • Co-elution of Impurities: Side-products from the synthesis, such as incompletely deprotected peptides or by-products from coupling reagents, may have similar retention times to the target compound.[1]

Q4: How can I improve the resolution between my target peak and impurities?

A4: To improve resolution, you can try several strategies:

  • Optimize the Gradient: A shallower gradient around the elution point of your target compound can increase the separation between closely eluting peaks.[6]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Modifying the pH can change the ionization state of your compound and impurities, affecting their retention times differently.[4]

  • Use a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a cyano column to introduce different separation mechanisms.[7]

  • Decrease the Particle Size of the Stationary Phase: Using a column with smaller particles (e.g., transitioning from a 5 µm to a 3 µm or sub-2 µm column) will increase column efficiency and, consequently, resolution.[7]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common problem, often appearing as an asymmetrical peak with a "tail" extending from the peak apex. A tailing factor greater than 1.2 is generally considered significant.[8]

Potential Cause Recommended Solution
Secondary Interactions The basic nitrogen in the dolaproine moiety can interact with acidic silanol groups on the stationary phase.[2][5] Ensure the mobile phase pH is low (around 2-3) by using an acidic modifier like 0.1% TFA to protonate the silanols.[8] Consider using a column with a highly deactivated, end-capped stationary phase.
Column Overload Injecting too much sample can saturate the column.[8] Reduce the injection volume or dilute the sample.
Sample Solvent If the sample is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Dissolve the sample in the initial mobile phase composition or a weaker solvent.[8]
Column Void or Contamination A void at the column inlet or contamination from previous injections can cause peak shape issues.[2][5] Try flushing the column with a strong solvent. If the problem persists, reversing the column (if permissible by the manufacturer) and flushing may help. If a void is present, the column may need to be replaced.[2][5]
Issue 2: Poor Resolution of Diastereomers

The structure of this compound contains multiple chiral centers. If the synthesis results in a mixture of diastereomers, separating them can be challenging on a standard achiral C18 column.

Potential Cause Recommended Solution
Insufficient Selectivity of Stationary Phase A standard C18 column may not provide enough selectivity to separate diastereomers. Try a different stationary phase, such as a phenyl-hexyl or a column designed for chiral separations if the issue is enantiomeric. For diastereomers, sometimes a change in achiral stationary phase is sufficient.[9][10]
Suboptimal Mobile Phase Composition The choice of organic modifier and additives can significantly impact the separation of diastereomers. Experiment with different organic modifiers like methanol or isopropanol in place of or in addition to acetonitrile.[9] Adjusting the concentration of the acidic modifier (e.g., TFA) can also alter selectivity.
Temperature Effects Temperature can influence the separation of stereoisomers.[9] Try operating the column at a different temperature (e.g., 40°C or 50°C) to see if resolution improves.[11]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of this compound

This protocol is a general starting point and may require optimization.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO or DMF.

    • Dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a suitable concentration (e.g., 1-10 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). For higher resolution, a column with a smaller particle size (e.g., 3.5 µm) can be used.

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Flow Rate: 4.0 mL/min (for a 10 mm ID column).

    • Detection: UV at 220 nm.[11]

    • Column Temperature: Ambient or controlled at 30°C.

  • Gradient Elution Program:

Time (minutes)% Mobile Phase B (Acetonitrile)
030
530
3570
40100
45100
4630
5530
  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak.

  • Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions with the desired purity and proceed with solvent removal (e.g., lyophilization).

Visualizations

Troubleshooting_Workflow start Start: HPLC Purification Issue issue Identify Primary Issue start->issue peak_tailing Peak Tailing (As > 1.2) issue->peak_tailing Asymmetry poor_resolution Poor Resolution (Rs < 1.5) issue->poor_resolution Overlapping Peaks low_yield Low Yield issue->low_yield Low Recovery check_ph Check Mobile Phase pH (Is it acidic, e.g., 0.1% TFA?) peak_tailing->check_ph optimize_gradient Optimize Gradient (Shallower slope?) poor_resolution->optimize_gradient check_solubility Check Sample Solubility in Mobile Phase low_yield->check_solubility reduce_load Reduce Sample Load/ Injection Volume check_ph->reduce_load Yes check_solvent Check Sample Solvent (Weaker than mobile phase?) reduce_load->check_solvent solution3 Problem Solved reduce_load->solution3 solution1 Problem Solved check_solvent->solution1 Yes escalate If unresolved, consider column replacement or alternative stationary phase check_solvent->escalate No change_mobile_phase Change Mobile Phase (e.g., ACN to MeOH) optimize_gradient->change_mobile_phase solution2 Problem Solved change_mobile_phase->solution2 Improved change_mobile_phase->escalate No Improvement check_solubility->reduce_load Good check_solubility->escalate Poor Diastereomer_Separation_Strategy start Start: Poor Diastereomer Resolution on C18 step1 1. Modify Mobile Phase start->step1 action1a Switch ACN with MeOH or iPrOH step1->action1a action1b Optimize TFA concentration (e.g., 0.05% to 0.2%) step1->action1b step2 2. Adjust Temperature action2 Test at different temperatures (e.g., 25°C, 40°C, 50°C) step2->action2 step3 3. Change Stationary Phase action3 Try Phenyl-Hexyl or Cyano (CN) column step3->action3 outcome Evaluate Resolution (Rs) action1a->outcome action1b->outcome outcome_temp outcome_temp action2->outcome_temp outcome_sp outcome_sp action3->outcome_sp outcome->step2 No success Resolution Achieved (Rs > 1.5) outcome->success Yes fail Continue Optimization outcome_temp->step3 No outcome_temp->success Yes outcome_sp->success Yes outcome_sp->fail No

References

Technical Support Center: Optimization of N-Boc-dolaproine-amide-Me-Phe Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of N-Boc-dolaproine-amide-Me-Phe deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing this critical step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the deprotection of this compound?

A1: The primary challenges stem from the unique structural features of the molecule. The dolaproine residue, a proline analog, can introduce steric hindrance. Additionally, the adjacent N-methyl-phenylalanine (Me-Phe) further increases steric bulk and can reduce the nucleophilicity of the amide bond, making the Boc group more difficult to remove. The peptide backbone itself may also be susceptible to acid-catalyzed degradation under harsh deprotection conditions.

Q2: Which are the standard reagents used for the deprotection of this substrate?

A2: The most commonly employed reagents are strong acids such as Trifluoroacetic Acid (TFA) and hydrogen chloride (HCl) in an organic solvent, typically dioxane.[][2] For substrates with acid-sensitive functionalities, milder alternatives can be considered.

Q3: Are there any known side reactions to be aware of during the deprotection of this compound?

A3: Yes, several side reactions can occur. The tert-butyl cation generated during Boc removal can lead to the alkylation of nucleophilic residues if not properly scavenged.[] With N-methylated peptides, fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines are also potential side reactions, especially during acidic cleavage.[3]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). LC-MS is particularly useful for identifying the desired product and any potential side products.

Q5: The deprotection of my this compound is sluggish or incomplete. What should I do?

A5: Incomplete deprotection is a common issue, often due to steric hindrance. You can try extending the reaction time or slightly increasing the reaction temperature. Alternatively, switching to a stronger acidic reagent or a different solvent system might be necessary. Refer to the Troubleshooting Guide below for more detailed suggestions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Incomplete or Slow Deprotection Steric Hindrance: The bulky dolaproine and N-methyl-phenylalanine residues can hinder access of the acidic reagent to the Boc group.1. Increase Reaction Time: Monitor the reaction by HPLC and extend the reaction time until completion. 2. Increase Reagent Concentration/Strength: Consider using a higher concentration of TFA (e.g., from 50% to 100%) or switching from HCl/dioxane to neat TFA.[4] 3. Elevate Temperature: Carefully increase the reaction temperature (e.g., from 0°C to room temperature). Monitor closely for side product formation.
Insufficient Reagent: The amount of acid may be insufficient to drive the reaction to completion.Ensure at least a 10-fold molar excess of the acid is used.
Formation of Side Products Alkylation by tert-butyl cation: The reactive tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic sites.Add a scavenger such as triisopropylsilane (TIS), thioanisole, or water to the cleavage cocktail to trap the tert-butyl cation.[]
Acid-catalyzed Hydrolysis: Other acid-labile groups in the molecule may be cleaved under the deprotection conditions.1. Use Milder Conditions: Switch to a less harsh reagent, for example, a lower concentration of TFA or consider using HCl in dioxane which can be more selective.[2][5] 2. Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0°C or -10°C) to minimize side reactions.[6]
Peptide Backbone Cleavage: The amide bond, particularly at the N-methylated residue, can be susceptible to acid-catalyzed cleavage.Use the mildest effective deprotection conditions and monitor the reaction carefully for the appearance of fragmentation products by LC-MS.
Difficulty in Product Isolation/Purification Salt Formation: The deprotected amine will exist as a salt with the conjugate base of the acid used (e.g., trifluoroacetate or chloride).1. Neutralization: After deprotection, carefully neutralize the reaction mixture with a suitable base (e.g., a tertiary amine like diisopropylethylamine in an appropriate solvent). 2. Purification: Utilize purification techniques such as flash chromatography or preparative HPLC to isolate the pure product.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the this compound substrate in a solution of 25-50% TFA in dichloromethane (DCM). A typical concentration is 10-20 mg of substrate per mL of the TFA/DCM solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The crude product can be purified by silica gel chromatography or preparative HPLC.

Note: For sterically hindered substrates, neat TFA may be required for complete deprotection. Reaction times may need to be adjusted based on monitoring.

Protocol 2: Deprotection using HCl in Dioxane
  • Dissolve the this compound substrate in a 4M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2][5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent is removed in vacuo.

  • The resulting solid is often the hydrochloride salt of the deprotected amine and can be used directly in the next step or purified.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for Boc deprotection. Please note that the optimal conditions for this compound may vary and should be determined experimentally.

Table 1: Comparison of TFA-based Deprotection Conditions

ReagentConcentrationTemperatureTypical Reaction TimeReported Yield (for related substrates)Reference
TFA/DCM55%Room Temp.30 min~9% higher purity than 100% TFA[4]
Neat TFA100%Room Temp.5 min-[4]
TFA (2 equiv.) in Ionic Liquid-110-130 °C10 minHigh[7]

Table 2: Comparison of HCl-based and Milder Deprotection Conditions

ReagentConcentrationTemperatureTypical Reaction TimeReported Yield (for related substrates)Reference
HCl in Dioxane4 MRoom Temp.30 minHigh[2][5]
Oxalyl Chloride in Methanol3 equiv.Room Temp.1-4 hoursUp to 90%[8]
HCl in Fluoro Alcohol (HFIP)0.1 NRoom Temp.RapidHigh[9]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_product Final Product start This compound deprotection Add Deprotection Reagent (e.g., TFA/DCM or HCl/Dioxane) start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring monitoring->deprotection Incomplete Reaction workup Quench & Evaporate monitoring->workup Reaction Complete purification Purify (Chromatography/HPLC) workup->purification product Dolaproine-amide-Me-Phe purification->product

Caption: General experimental workflow for N-Boc deprotection.

Troubleshooting_Logic cluster_solutions_incomplete Troubleshooting Incomplete Reaction cluster_solutions_side_products Troubleshooting Side Products start Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Side Products Present? check_completion->check_side_products Yes solution_time Increase Time incomplete->solution_time solution_temp Increase Temperature incomplete->solution_temp solution_reagent Stronger Reagent incomplete->solution_reagent side_products Side Products Observed check_side_products->side_products Yes success Proceed to Workup check_side_products->success No solution_scavenger Add Scavenger side_products->solution_scavenger solution_milder Use Milder Conditions side_products->solution_milder solution_lower_temp Lower Temperature side_products->solution_lower_temp

Caption: Troubleshooting decision tree for deprotection optimization.

References

Technical Support Center: Synthesis of N-Boc-dolaproine-amide-Me-Phe

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of N-Boc-dolaproine-amide-Me-Phe.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions of concern are:

  • Epimerization: The chiral center of N-Boc-dolaproine can be susceptible to epimerization under basic conditions, leading to the formation of diastereomeric impurities that are difficult to separate. N-methylated amino acids like N-Me-Phe can also be prone to base-catalyzed epimerization.[1][2]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur after the coupling of the first two amino acid residues, particularly when N-methyl amino acids are involved, which favor the cis amide bond conformation required for DKP formation.[3]

  • Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU, a side reaction can occur where the N-terminal amine is guanidinylated, leading to chain termination.[4]

  • N-Carboxyanhydride (NCA) Formation: Boc-protected amino acids, especially N-methylated ones, can decompose to form NCAs under strong activating conditions, which can lead to undesired byproducts and lower yields.[5]

  • Incomplete Coupling: Due to the steric hindrance of both N-Boc-dolaproine and N-Me-Phe, incomplete reactions are a common issue, resulting in low yields of the desired dipeptide.[6]

Q2: Which coupling reagents are recommended for minimizing side reactions in this synthesis?

Given the sterically hindered nature of both coupling partners, a highly efficient coupling reagent is crucial. Phosphonium-based reagents are often preferred over uronium-based ones to avoid guanidinylation.[4]

  • Recommended:

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-protected N-methyl amino acids.[7]

    • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive reagent suitable for difficult couplings involving sterically hindered amino acids.[7]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole): A powerful activating agent, but the order of addition is critical to minimize side reactions. Using HATU with DIPEA can sometimes lead to epimerization with N-methylated amino acids.[1][6][8]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A safer and often more efficient alternative to benzotriazole-based reagents, requiring only one equivalent of base.[7][8]

  • Use with Caution:

    • HBTU/TBTU: Effective for standard couplings but can cause guanidinylation, especially if activation is slow.[4][7]

    • Carbodiimides (DCC, DIC, EDC): Often lead to higher rates of epimerization unless used with additives like HOBt or HOAt. The combination of EDC, HOBt, and CuCl₂ has been shown to significantly suppress epimerization.[7][9][10]

Q3: How can epimerization be effectively minimized?

  • Choice of Reagents: Use coupling reagents and additives known to suppress epimerization, such as those containing HOAt or Oxyma Pure.[4][8][10] The addition of cupric chloride (CuCl₂) in combination with a carbodiimide and HOBt has been shown to be highly effective in preventing epimerization, even with N-methylated amino acids.[9]

  • Base Selection: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in minimal necessary amounts.[8]

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of epimerization.[10]

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid to reduce its exposure to conditions that can cause epimerization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dipeptide 1. Incomplete coupling due to steric hindrance.2. Side reactions (DKP, guanidinylation, NCA formation).3. Premature cleavage of Boc group.1. Use a more powerful coupling reagent like PyAOP, PyBrOP, or COMU.[7][8] Increase reaction time and/or temperature slightly, monitoring for epimerization.2. Optimize reaction conditions to minimize side reactions (see specific FAQs). Ensure correct stoichiometry and order of reagent addition.3. Use milder acidic conditions if any intermediate deprotection steps are necessary.
Presence of Diastereomeric Impurity Epimerization of the N-Boc-dolaproine chiral center.1. Add an epimerization suppressant like HOAt or CuCl₂ with HOBt.[8][9][10]2. Lower the reaction temperature to 0 °C.[10]3. Use the minimum required amount of a hindered base like DIPEA.[8]
Detection of a Guanidinylated Byproduct Use of uronium-based coupling reagents (e.g., HBTU, HATU) with slow carboxyl activation.1. Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP.[4]2. If using a uronium reagent, ensure the carboxylic acid is activated before adding the amine component. Do not use an excess of the uronium reagent.[4]
Formation of Diketopiperazine (DKP) Intramolecular cyclization favored by the N-methyl group.1. This is more common in solid-phase synthesis after deprotection of the second amino acid. In solution-phase, proceed quickly to the next coupling step.2. Use of DBU instead of piperidine for Fmoc deprotection (in solid-phase) has been shown to suppress DKP formation.[5]
Difficulty in Purification Presence of closely related impurities (e.g., epimers, DKP).1. Optimize the reaction to minimize the formation of these impurities.2. Employ high-performance liquid chromatography (HPLC) with a suitable chiral column if diastereomers are present.

Quantitative Data Summary

The following table summarizes reported epimerization levels with different coupling methods. While not specific to this compound, it provides a valuable comparison for guiding reagent selection.

Coupling MethodAmino ComponentD-Epimer (%)Yield (%)Reference
Carbodiimide + HOBtSarcosine (N-methyl amino acid)22-[9]
Carbodiimide + HOBt + CuCl₂Sarcosine (N-methyl amino acid)< 0.190-99[9]
HATU / DIPEAMeSer(Me) onto MeIleSignificant (72:28 diastereomer ratio)-[1]

Experimental Protocols

Recommended Protocol for this compound Synthesis (using PyAOP)

This protocol is a generalized procedure based on best practices for coupling sterically hindered and N-methylated amino acids.

  • Preparation:

    • Dissolve N-Boc-dolaproine (1 equivalent) and PyAOP (1.1 equivalents) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve N-methyl-L-phenylalanine methyl ester hydrochloride (1 equivalent) in anhydrous DMF or DCM and add DIPEA (2.2 equivalents).

  • Activation:

    • Cool the N-Boc-dolaproine/PyAOP solution to 0 °C.

    • Add DIPEA (1.1 equivalents) to the cooled solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Slowly add the N-methyl-L-phenylalanine solution to the activated N-Boc-dolaproine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Minimizing Side Reactions

G start Start Synthesis of This compound reagent_selection Select Coupling Reagent start->reagent_selection phosphonium Phosphonium-based (e.g., PyAOP, PyBrOP) reagent_selection->phosphonium Recommended uronium Uronium-based (e.g., HATU, HBTU) reagent_selection->uronium Caution: Guanidinylation carbodiimide Carbodiimide (e.g., EDC, DIC) reagent_selection->carbodiimide Caution: Epimerization epimerization_control Control Epimerization phosphonium->epimerization_control uronium->epimerization_control carbodiimide->epimerization_control low_temp Low Temperature (0 °C) epimerization_control->low_temp hindered_base Hindered Base (DIPEA) epimerization_control->hindered_base additive Use Additive (HOAt or CuCl₂/HOBt) epimerization_control->additive reaction_setup Optimize Reaction Setup low_temp->reaction_setup hindered_base->reaction_setup additive->reaction_setup pre_activation Minimize Pre-activation Time reaction_setup->pre_activation order_of_addition Correct Order of Addition reaction_setup->order_of_addition monitoring Monitor Reaction (TLC/LC-MS) pre_activation->monitoring order_of_addition->monitoring workup Work-up & Purification monitoring->workup product Pure this compound workup->product

Caption: Decision workflow for preventing side reactions.

Signaling Pathway of Potential Side Reactions

G reactants N-Boc-dolaproine + N-Me-Phe + Coupling Reagent + Base desired_path Desired Coupling reactants->desired_path side_reactions Side Reactions reactants->side_reactions product This compound desired_path->product epimerization Epimerization side_reactions->epimerization Basic conditions, high temp. dkp DKP Formation side_reactions->dkp Intramolecular cyclization guanidinylation Guanidinylation side_reactions->guanidinylation Uronium reagents nca NCA Formation side_reactions->nca Strong activation

Caption: Pathways leading to desired product versus side reactions.

References

Technical Support Center: Synthesis of N-Boc-dolaproine-amide-Me-Phe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-dolaproine-amide-Me-Phe, a key fragment in the synthesis of dolastatin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for the successful coupling of N-Boc-dolaproine and N-methyl-L-phenylalanine methyl ester?

A1: The coupling of N-Boc-dolaproine with an N-methylated amino acid like N-methyl-L-phenylalanine presents two main challenges: the steric hindrance of both coupling partners and the potential for epimerization of the N-Boc-dolaproine. Therefore, the choice of coupling reagent and reaction conditions is critical. Highly efficient coupling reagents such as HATU, HBTU, or PyBOP are recommended over standard carbodiimides like DCC or EDC alone, as they can overcome the steric hindrance and promote efficient amide bond formation. The addition of a base, typically a non-nucleophilic one like DIEA, is also crucial. Maintaining anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) is essential to prevent side reactions.

Q2: I am observing a byproduct with the same mass as my starting material (N-Boc-dolaproine) in the crude reaction mixture. What could this be?

A2: If you are using a carbodiimide-based coupling reagent (e.g., EDC, DCC), you may be observing the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges intramolecularly before it can react with the amine component. To minimize this, it is advisable to use an additive like HOBt or HOAt, which traps the activated acid as a more stable active ester, or to switch to a uronium/phosphonium-based coupling reagent like HATU or PyBOP.

Q3: My final product appears as multiple peaks on the HPLC chromatogram, even after purification. Are these all impurities?

A3: Not necessarily. Peptides containing N-methylated amino acids can exist as slowly interconverting rotational isomers (rotamers) around the amide bond. This can lead to peak broadening or the appearance of multiple peaks in the HPLC chromatogram for a single, pure compound. To confirm this, you can try acquiring the HPLC data at an elevated temperature (e.g., 40-60 °C), which can sometimes coalesce the rotameric peaks into a single, sharper peak.

Q4: What is the best method for purifying the final this compound product?

A4: Flash column chromatography on silica gel is the most common method for purifying this type of medium-polarity organic molecule. A gradient elution system, for example, with ethyl acetate in hexanes or methanol in dichloromethane, is typically effective. The choice of solvent system will depend on the specific byproducts present in your crude mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inefficient coupling reagent for sterically hindered amino acids. 2. Insufficient activation of the carboxylic acid. 3. Degradation of coupling reagent. 4. Presence of moisture in the reaction.1. Use a more potent coupling reagent such as HATU, HCTU, PyAOP, or PyBOP.[1] 2. Ensure the correct stoichiometry of the coupling reagent and base (typically 1.1-1.5 equivalents of each). 3. Use fresh, high-quality coupling reagents. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Presence of Epimer/Diastereomer 1. Racemization of N-Boc-dolaproine during the activation step. 2. Use of a strong, nucleophilic base.1. Add an epimerization-suppressing agent like HOBt or HOAt to the reaction mixture, especially when using carbodiimides.[2] 2. Use a non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine.
Formation of N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate when using carbodiimides (DCC, EDC).1. Add HOBt or HOAt to the coupling reaction to form a more stable active ester. 2. Switch to a uronium or phosphonium-based coupling reagent (e.g., HBTU, HATU, PyBOP).
Diketopiperazine Formation Intramolecular cyclization, particularly possible as dolaproine is a proline derivative. This is more common in solid-phase synthesis at the dipeptide stage but can occur in solution.1. This is less common in solution-phase coupling of a dipeptide fragment but ensure the amine component is added promptly after the activation of the carboxylic acid.
Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Steric hindrance slowing down the reaction.1. Monitor the reaction by TLC or LC-MS and allow it to proceed until the limiting reagent is consumed. 2. A slight increase in temperature (e.g., to room temperature or 40 °C) may be beneficial, but this should be done cautiously as it can also increase the rate of side reactions.

Experimental Protocols

Representative Protocol for this compound Synthesis

This protocol is a representative example based on common practices for coupling sterically hindered amino acids.

  • Materials: N-Boc-dolaproine, N-methyl-L-phenylalanine methyl ester hydrochloride, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), N,N-Diisopropylethylamine (DIEA), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-Boc-dolaproine (1.0 eq) in anhydrous DCM, add HATU (1.2 eq) and DIEA (2.5 eq).

    • Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

    • Add N-methyl-L-phenylalanine methyl ester hydrochloride (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents N-Boc-dolaproine N-Boc-dolaproine Coupling Coupling N-Boc-dolaproine->Coupling N-Me-Phe-OMe N-methyl-L-phenylalanine methyl ester N-Me-Phe-OMe->Coupling CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Coupling Base Base (e.g., DIEA) Base->Coupling Solvent Anhydrous Solvent (e.g., DCM) Solvent->Coupling Workup Workup Coupling->Workup Purification Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Common Impurity Formation Pathways

ImpurityPathways Activated_Acid Activated N-Boc-dolaproine (O-acylisourea or active ester) Desired_Product This compound Activated_Acid->Desired_Product + N-Me-Phe Epimer Epimerized Product Activated_Acid->Epimer Epimerization (via enolization) N_Acylurea N-Acylurea Byproduct Activated_Acid->N_Acylurea Rearrangement (carbodiimide only) N-Me-Phe N-methyl-L-phenylalanine methyl ester N-Boc-dolaproine N-Boc-dolaproine N-Boc-dolaproine->Activated_Acid Activation Coupling_Reagent Coupling Reagent

Caption: Potential side reaction pathways during the coupling step.

References

Technical Support Center: N-Boc-dolaproine-amide-Me-Phe Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to resolve issues of poor coupling efficiency involving N-Boc-dolaproine-amide-Me-Phe.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing poor coupling efficiency with this compound?

A1: Poor coupling efficiency with this dipeptide derivative is often anticipated due to significant steric hindrance. The structure contains two sterically demanding residues:

  • Dolaproine (Dap): A proline analogue with additional stereocenters that can physically block the approach of reagents.[1][2][3]

  • N-methyl-Phenylalanine (Me-Phe): N-methylated amino acids are notoriously difficult to couple. The methyl group on the amide nitrogen reduces its nucleophilicity and adds steric bulk, slowing down the reaction rate.[4][5]

These structural features necessitate optimized coupling protocols that differ from standard peptide synthesis conditions.

Q2: Which coupling reagents are recommended for sterically hindered amino acids like this?

A2: For challenging couplings involving sterically hindered and N-methylated amino acids, standard reagents like DCC or even HBTU may be insufficient.[4] More potent reagents are required to achieve acceptable yields. The most recommended classes of reagents are uronium/aminium salts and phosphonium salts, particularly those that form highly reactive esters.

Key recommendations include:

  • HATU and COMU: These are considered among the most effective coupling reagents for difficult sequences.[6][7][8][9] COMU is often preferred as it is non-explosive and has high solubility.[6][7][10][11]

  • PyAOP and PyBOP/HOAt: These are also highly effective, especially for coupling N-methyl amino acids.[4][5]

  • TOTT: This thiuronium salt has shown good results in couplings of sterically hindered or methylated amino acids, comparable to HATU, and may produce lower levels of racemization.[6]

  • Amino Acid Fluorides (e.g., via TFFH): Generating the amino acid fluoride in situ is an effective strategy for coupling sterically hindered residues.[6][7]

Q3: How can I minimize the risk of racemization during a difficult coupling?

A3: Racemization is a significant risk when using highly activating conditions required for hindered couplings.[6][12] It can occur through the formation of an oxazolone intermediate.[12] To minimize this side reaction:

  • Use Additives: Always include additives like Oxyma Pure or HOAt.[6] These are superior to HOBt for suppressing racemization, especially in difficult couplings.[13][14]

  • Choose the Right Base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger bases.[6] For particularly sensitive couplings, sym-collidine is recommended.[6]

  • Control Temperature: Perform couplings at a low temperature (e.g., 0 °C) to reduce the rate of racemization.[6][14]

  • Pre-activation Time: Keep the pre-activation time (mixing the carboxylic acid, coupling reagent, and base) to a minimum before adding the amine component.

  • Consider Additives like CuCl₂: In some carbodiimide-mediated couplings, the simultaneous use of HOBt and Cu²⁺ ions has been shown to effectively suppress epimerization to less than 0.1%.[15]

Q4: What role does the solvent play in coupling efficiency?

A4: The choice of solvent is critical for successful peptide synthesis, as it must effectively solvate the growing peptide chain and the resin (in solid-phase synthesis).[16][17]

  • Recommended Solvents: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are generally the most effective solvents for peptide synthesis, providing excellent solvation and leading to higher coupling yields.[16][17][18]

  • Solvent Quality: Ensure the use of high-purity, fresh solvents. DMF can degrade over time to produce dimethylamine, which can cause premature deprotection of Fmoc groups.[17][19]

  • Difficult Sequences: For sequences prone to aggregation, solvent mixtures containing DMSO or "magic mixture" (ethylene carbonate) can be beneficial.[20] Using acetonitrile (ACN) or tetrahydrofuran (THF) with PEG-based resins has also been reported to be effective for hindered amino acids.[17]

Troubleshooting Guide: Resolving Poor Coupling

If you are observing low yields, incomplete reactions, or the presence of deletion sequences, follow this systematic troubleshooting workflow.

dot

TroubleshootingWorkflow start Poor Coupling Efficiency (Low Yield / Deletion Products) check_reagents Step 1: Verify Reagent Quality - Use fresh, high-purity reagents - Check solvent quality (e.g., anhydrous DMF) - Confirm reagent concentrations start->check_reagents Start Here optimize_coupling Step 2: Optimize Coupling Chemistry - Switch to a high-efficiency reagent (HATU, COMU) - Use an appropriate additive (Oxyma, HOAt) - Use a hindered base (DIPEA, Collidine) check_reagents->optimize_coupling If problem persists success Coupling Efficiency Improved check_reagents->success Issue Resolved adjust_conditions Step 3: Adjust Reaction Conditions - Increase reaction time (e.g., 2-24 hours) - Increase reagent equivalents (2-4 eq.) - Perform a 'double coupling' optimize_coupling->adjust_conditions If problem persists optimize_coupling->success Issue Resolved change_protocol Step 4: Advanced Strategies - Couple at elevated temperature (40-50°C) - Use microwave-assisted synthesis - Change the solvent system (e.g., add DMSO) adjust_conditions->change_protocol If problem persists adjust_conditions->success Issue Resolved change_protocol->success Issue Resolved

Caption: Troubleshooting workflow for poor coupling efficiency.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

Reagent ClassExample ReagentsRelative ReactivityRecommended ForKey Considerations
Carbodiimides DCC, EDC, DICStandardRoutine SynthesisHigh risk of racemization; requires additives (Oxyma, HOAt).[6][13][21]
Aminium/Uronium HBTU, TBTUHighStandard/DifficultCan cause guanidinylation of the N-terminus if not pre-activated.[8][20]
Aminium/Uronium HATU, HCTUVery HighHindered & N-Methyl AA Highly effective but based on potentially explosive HOAt/HOBt.[6][8][9]
Aminium/Uronium COMU Very High Hindered & N-Methyl AA Safer alternative to HATU , high solubility, low racemization.[6][7][10][11]
Phosphonium BOP, PyBOP, PyAOPHigh / Very HighHindered & N-Methyl AAPyBOP is a clean reagent (no guanidinylation); PyAOP is very effective.[4][8]

Table 2: Recommended Reaction Conditions for a Hindered Coupling

ParameterStandard CouplingRecommended for this compoundRationale
Coupling Reagent HBTU / DICCOMU or HATU Overcomes steric hindrance and low nucleophilicity.[6][7][10]
Additive HOBtOxyma Pure or HOAtSuperior racemization suppression.[6][14][21]
Base DIPEA (2 eq.)DIPEA (4 eq.) or sym-collidineWeaker bases minimize side reactions. Higher equivalents may be needed.[4][6]
Equivalents (AA:Reagent:Base) 1.5 : 1.5 : 22-4 : 2-4 : 4-8Increased concentration drives the reaction to completion.[22][23]
Solvent DMF or NMPHigh-Purity DMF or NMPEnsures proper solvation of reactants.[16][17]
Temperature Room Temperature0°C to Room Temp (or elevated to 50°C if necessary)Low temperature to reduce racemization; elevated temperature to overcome activation energy.[6][14][24]
Reaction Time 1-2 hours2-24 hoursSlower reaction kinetics require extended time.[25]
Special Technique Single CoupleDouble Coupling Re-exposing the amine to fresh activated acid ensures higher yield.[23][26]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Carboxylic Acid to an Amine using COMU

This protocol describes the coupling of a generic Boc-protected amino acid (R-COOH) onto a resin-bound amine (H₂N-Resin) but is directly applicable for coupling to the N-terminus of this compound in a solution-phase synthesis, or coupling of the deprotected dipeptide to another amine.

Materials:

  • Boc-Amino Acid (or the carboxylic acid component)

  • Amine component (e.g., deprotected peptide-resin)

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinocarbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-purity, anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve 2.0 equivalents of the Boc-Amino Acid and 2.0 equivalents of COMU in anhydrous DMF.

  • Activation: Add 4.0 equivalents of DIPEA to the solution. Stir the mixture for 1-2 minutes at room temperature. The solution may change color, indicating activation.

  • Coupling: Add the activation mixture to the vessel containing 1.0 equivalent of the amine component.

  • Reaction: Allow the reaction to proceed for at least 2 hours at room temperature. For this specific hindered coupling, extending the reaction time to 4-6 hours or overnight is recommended.

  • Monitoring (for Solid Phase): Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test or Bromophenol Blue test to check for the presence of free primary/secondary amines.[4][26] A negative test (yellow beads for Kaiser, yellow suspension for Bromophenol Blue) indicates a complete reaction.

  • Recoupling (if necessary): If the monitoring test is positive (blue beads/suspension), filter the resin, wash with DMF, and repeat steps 1-5 with fresh reagents (a "double couple").[26]

  • Work-up: Once the reaction is complete, filter the reaction mixture (if solid-phase) and wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol to remove excess reagents and byproducts. For solution-phase, proceed with standard aqueous work-up and purification.

dot

CouplingProtocol A Dissolve Boc-AA (2 eq) + COMU (2 eq) in DMF B Add DIPEA (4 eq) Stir 1-2 min (Activation) A->B C Add activated mixture to Amine (1 eq) B->C D React for 2-24 hrs at Room Temp C->D E Monitor Reaction (e.g., Kaiser Test) D->E F Reaction Complete? E->F G Wash / Work-up F->G Yes H Perform Double Couple F->H No H->C Repeat Coupling Step

Caption: Experimental workflow for high-efficiency peptide coupling.:** Experimental workflow for high-efficiency peptide coupling.

References

Technical Support Center: Overcoming Aggregation of Peptides Containing N-Boc-dolaproine-amide-Me-Phe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing N-Boc-dolaproine-amide-Me-Phe.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of aggregation for my this compound peptide?

A1: Aggregation of peptides is a common issue influenced by several factors. For your specific peptide, the primary contributors to aggregation are likely:

  • High Hydrophobicity: The N-Boc protecting group significantly increases the hydrophobicity of the peptide, promoting self-association to minimize contact with aqueous environments.[1][2] The N-methyl-phenylalanine (Me-Phe) residue also contributes to the overall hydrophobicity of the peptide.

  • Intermolecular Hydrogen Bonding: Peptide backbones can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures that are prone to aggregation.

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • pH and Ionic Strength: The net charge of a peptide influences its solubility. At a pH close to the peptide's isoelectric point (pI), the net charge is minimal, which can lead to aggregation. The ionic strength of the solution can also affect electrostatic interactions between peptide molecules.[3][4]

  • Solvent: The choice of solvent is critical. Lyophilized peptides may not readily dissolve in aqueous buffers, especially if they are hydrophobic.

Q2: I'm observing a cloudy solution or precipitate after dissolving my peptide. What should I do?

A2: A cloudy solution or precipitate is a clear indication of peptide aggregation or poor solubility. Here are the initial troubleshooting steps:

  • Sonication: Briefly sonicate your sample. This can help to break up small aggregates and improve dissolution.

  • pH Adjustment: Check the pH of your solution. If the peptide has a net positive charge, slightly acidifying the buffer (e.g., with a small amount of acetic acid or TFA) can help. If it has a net negative charge, a slightly basic buffer (e.g., with ammonium bicarbonate) may improve solubility.

  • Use of Organic Solvents: For highly hydrophobic peptides like this compound, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before adding the aqueous buffer is often necessary.[5][6]

Q3: Can the N-methylated phenylalanine (Me-Phe) in my peptide influence aggregation?

A3: Yes. N-methylation of the peptide backbone can disrupt the regular hydrogen bonding patterns that lead to the formation of β-sheets, a common cause of aggregation. However, N-methylation also increases the hydrophobicity of the peptide, which can promote aggregation through hydrophobic interactions. The overall effect will depend on the specific peptide sequence and the surrounding amino acids.

Q4: How does the dolaproine residue affect the aggregation of my peptide?

A4: Dolaproine is a proline analogue. Proline and its analogues are known as "helix breakers" and can introduce kinks into the peptide backbone. This disruption of regular secondary structures (like α-helices and β-sheets) can help to prevent the ordered aggregation that leads to fibril formation.

Troubleshooting Guide

Problem: Peptide is difficult to dissolve.
Possible Cause Recommended Solution
High Hydrophobicity1. Dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF, acetonitrile) first. 2. Slowly add the aqueous buffer to the peptide-organic solvent mixture while vortexing.[5][6]
Incorrect pH1. Determine the theoretical isoelectric point (pI) of the deprotected peptide. 2. Adjust the pH of the buffer to be at least 2 units away from the pI. For basic peptides, use an acidic buffer. For acidic peptides, use a basic buffer.
Aggregation during lyophilization1. Gently warm the solution. 2. Use sonication to aid dissolution.
Problem: Peptide solution becomes cloudy over time.
Possible Cause Recommended Solution
Concentration-dependent aggregation1. Work with more dilute peptide solutions. 2. If a high concentration is necessary, consider adding solubilizing agents.
Unfavorable buffer conditions1. Screen different buffer systems (e.g., phosphate, Tris, citrate) and pH values. 2. Add small amounts of organic solvents (e.g., 5-10% acetonitrile or isopropanol) if compatible with your experiment.
Temperature effectsStore the peptide solution at the recommended temperature (often 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Solubilization of this compound Peptide
  • Initial Dissolution in Organic Solvent:

    • Allow the lyophilized peptide to equilibrate to room temperature.

    • Add a minimal volume of sterile DMSO or DMF to the vial to achieve a high concentration stock solution (e.g., 10-20 mg/mL).

    • Gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter.

  • Dilution into Aqueous Buffer:

    • Prepare your desired aqueous buffer. The choice of buffer and pH should be optimized for your specific experiment and the peptide's properties.

    • While gently vortexing the aqueous buffer, slowly add the peptide stock solution dropwise to achieve the final desired concentration.

    • Caution: Rapid addition of the organic stock to the aqueous buffer can cause the peptide to precipitate.

Protocol 2: Quantification of Peptide Aggregation using Size Exclusion Chromatography (SEC-HPLC)

This method separates peptides based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.

  • Sample Preparation:

    • Prepare your peptide solution at the desired concentration and in the final buffer for your experiment.

    • If testing the effect of an excipient, prepare a control sample without the excipient and a sample with the excipient.

  • SEC-HPLC Method:

    • Column: A size-exclusion column appropriate for the molecular weight of your peptide.

    • Mobile Phase: An aqueous buffer, typically phosphate-buffered saline (PBS) or a similar physiological buffer. The mobile phase should be filtered and degassed.

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

    • Detection: UV detection at 214 nm or 280 nm.

    • Injection Volume: 10-50 µL, depending on the column and sample concentration.

  • Data Analysis:

    • The monomeric peptide will elute as the main peak at a specific retention time.

    • Aggregates, being larger, will elute earlier than the monomer.

    • Integrate the peak areas for the monomer and any aggregate peaks.

    • Calculate the percentage of aggregation: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Data Presentation

Table 1: Influence of Solvents and Additives on Peptide Aggregation (Hypothetical Data)

Condition Solvent Additive Peptide Concentration (mg/mL) % Aggregation (by SEC-HPLC)
1WaterNone1> 90% (Precipitation)
2PBS, pH 7.4None165%
310% Acetonitrile in PBSNone125%
45% DMSO in PBSNone115%
5PBS, pH 7.40.05% Tween-20110%
6PBS, pH 5.0None140%

This table presents hypothetical data to illustrate how different conditions can impact the aggregation of a hydrophobic peptide. Actual results should be determined experimentally.

Visualization

TroubleshootingWorkflow start Start: Peptide Aggregation Observed dissolution_issue Is the peptide difficult to dissolve? start->dissolution_issue organic_solvent Dissolve in minimal organic solvent (DMSO/DMF) dissolution_issue->organic_solvent Yes cloudy_solution Solution becomes cloudy over time dissolution_issue->cloudy_solution No add_buffer Slowly add aqueous buffer organic_solvent->add_buffer sonicate_warm Sonication / Gentle Warming add_buffer->sonicate_warm dissolved Peptide Dissolved sonicate_warm->dissolved dissolved->cloudy_solution check_conc Is the concentration high? cloudy_solution->check_conc dilute Dilute the peptide solution check_conc->dilute Yes check_buffer Are buffer conditions optimal? check_conc->check_buffer No aggregation_resolved Aggregation Minimized dilute->aggregation_resolved screen_buffers Screen different pH / Additives (e.g., Tween-20) check_buffer->screen_buffers Yes storage_issue Review storage conditions check_buffer->storage_issue No screen_buffers->aggregation_resolved optimize_storage Store at appropriate temp / Avoid freeze-thaw storage_issue->optimize_storage Yes end Further characterization required storage_issue->end No optimize_storage->aggregation_resolved

References

Validation & Comparative

Comparative Analysis of N-Boc-dolaproine-amide-Me-Phe Cytotoxicity with Auristatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of auristatin-related compounds. While direct experimental data for N-Boc-dolaproine-amide-Me-Phe is not publicly available, this document focuses on the well-characterized and structurally related auristatin derivatives, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), to provide a relevant benchmark for researchers in the field. These compounds are highly potent microtubule inhibitors widely used as payloads in antibody-drug conjugates (ADCs).[1][2][3][4]

Executive Summary

This compound is a chemical intermediate and a derivative of dolaproine, a component of the potent antineoplastic agent Dolastatin 10.[5][6] Dolastatin 10 and its synthetic analogs, the auristatins, are highly cytotoxic agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][7] This guide presents a summary of the cytotoxic activity of the prominent auristatin derivatives MMAE and MMAF against various cancer cell lines, detailed experimental protocols for assessing cytotoxicity and cell cycle effects, and a visualization of the underlying signaling pathway.

Data Presentation: Comparative Cytotoxicity of Auristatin Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values for MMAE and MMAF in various human cancer cell lines. It is important to note that IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from multiple sources to provide a representative overview.

CompoundCell LineCancer TypeIC50 (nM)Reference(s)
MMAE SKBR3Breast Cancer3.27 ± 0.42[8]
HEK293Kidney Cancer4.24 ± 0.37[8]
BxPC-3Pancreatic Cancer0.97 ± 0.10[9][10]
PSN-1Pancreatic Cancer0.99 ± 0.09[9][10]
Capan-1Pancreatic Cancer1.10 ± 0.44[9][10]
Panc-1Pancreatic Cancer1.16 ± 0.49[9][10]
MMAF Karpas 299Anaplastic Large Cell LymphomaPotently cytotoxic (specific IC50 not provided)[11]
VariousVariousGenerally higher IC50 than MMAE due to lower membrane permeability[11]

Note: Direct comparative IC50 values for this compound are not available in the reviewed literature.

Experimental Protocols

In Vitro Cytotoxicity Assay (Resazurin-Based)

This protocol describes a common method for determining the cytotoxic effects of a compound on cultured cancer cells using a resazurin-based reagent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well, opaque-walled microplates

  • This compound or other test compounds (e.g., MMAE, MMAF)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)[12]

  • Phosphate-buffered saline (PBS)

  • Microplate fluorometer

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Resazurin Addition: Add 10-20 µL of the resazurin solution to each well.[12][14]

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the metabolic activity of the cell line.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12]

  • Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with a cytotoxic agent using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells for each sample. For adherent cells, detach them using trypsin-EDTA, and for suspension cells, collect them by centrifugation.

  • Washing: Wash the cells once with PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[15] Fixed cells can be stored at 4°C for an extended period.

  • Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes). Discard the supernatant and wash the cells twice with PBS.[15]

  • RNase Treatment: Resuspend the cell pellet in a small volume of PBS and add 50 µL of RNase A solution to ensure that only DNA is stained. Incubate at 37°C for 30 minutes.[15][16]

  • PI Staining: Add 400 µL of PI staining solution to the cells. Incubate at room temperature for 10-30 minutes in the dark.[15][17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate and collect data for at least 10,000 events. The PI fluorescence should be measured on a linear scale.

  • Data Analysis: The resulting DNA content histogram can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of auristatins and a typical experimental workflow for assessing cytotoxicity.

Auristatin_Mechanism_of_Action cluster_cell Cancer Cell Auristatin Auristatin (e.g., MMAE, MMAF) Tubulin αβ-Tubulin Dimers Auristatin->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition MitoticArrest G2/M Phase Cell Cycle Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of action of auristatins leading to apoptosis.

Cytotoxicity_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add Resazurin Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Fluorescence (Ex: 560nm, Em: 590nm) E->F G 7. Calculate % Viability and IC50 F->G

References

A Comparative Guide to Validating the Purity of Synthetic N-Boc-dolaproine-amide-Me-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic N-Boc-dolaproine-amide-Me-Phe, a key intermediate in the synthesis of dolastatin 10 analogues. We present supporting experimental data and detailed protocols for the principal analytical techniques, offering a framework for rigorous quality control in peptide synthesis.

Introduction

This compound is a protected dipeptide amide that serves as a crucial building block in the synthesis of potent anti-cancer agents like dolastatin 10 and its analogues. The stereochemical complexity and multi-step synthesis of such peptides mean that a variety of impurities can arise. These can include deletion sequences, diastereomers, or products with incomplete removal of protecting groups, all of which can impact the efficacy and safety of the final active pharmaceutical ingredient. Therefore, robust analytical validation of the purity of this compound is a critical step in the drug development process.

This guide compares the primary analytical techniques used for purity determination: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We also discuss Amino Acid Analysis (AAA) as an orthogonal method for determining peptide content.

Data Presentation: Purity Analysis Comparison

To illustrate the application of these techniques, we compare the analytical results for a batch of this compound with a common, structurally simpler dipeptide amide, N-Boc-Phe-Phe-amide.

Analytical Technique Parameter Measured This compound (Experimental Data) N-Boc-Phe-Phe-amide (Typical Data)
RP-HPLC Purity (%)98.46%[1]>98.5%
LC-MS Identity (m/z)Consistent with theoretical mass[1]Consistent with theoretical mass
Molecular Weight404.54 g/mol [1]439.55 g/mol
¹H NMR Structural ConfirmationConsistent with proposed structure[1]Consistent with proposed structure
Amino Acid Analysis Net Peptide Content (%)Not typically performed on intermediates~70-90% (for final peptide products)
Quantitative NMR (qNMR) Absolute Purity (%)High precision, suitable for reference standards[2][3]High precision, suitable for reference standards[2][3]
Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthetic peptide intermediate like this compound.

G cluster_0 Synthesis & Purification cluster_1 Primary Purity & Identity Assessment cluster_2 Structural & Quantitative Confirmation cluster_3 Final Validation synthesis Peptide Synthesis (Solid-Phase or Solution) purification Preparative RP-HPLC synthesis->purification hplc RP-HPLC (Purity Assessment) purification->hplc lcms LC-MS (Identity Confirmation) hplc->lcms Orthogonal Verification nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr qnmr Quantitative NMR (qNMR) (Absolute Purity) nmr->qnmr report Certificate of Analysis nmr->report qnmr->report aaa Amino Acid Analysis (Net Peptide Content) aaa->report Optional for intermediates

Caption: Workflow for purity validation of synthetic peptides.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for determining the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.[4][5]

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient may need to be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[5]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm the identity and molecular weight of the target peptide and its impurities.[6]

  • Instrumentation: An HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.[6]

  • LC Conditions: Same as the RP-HPLC protocol described above. A volatile buffer system (e.g., formic acid instead of TFA) may be preferred for better MS sensitivity.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the peptide and potential dimers (e.g., m/z 200-2000).

    • Data Analysis: The mass spectrum should show a peak corresponding to the theoretical mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of this compound (theoretical m/z = 405.27).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of synthetic peptides.[7] It provides detailed information about the chemical environment of each atom in the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the peptide in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical for proper sample dissolution and to avoid overlapping signals. For quantitative NMR (qNMR), a certified internal standard of known concentration is added.[8]

  • Experiments:

    • 1D ¹H NMR: Provides primary information on the types and number of protons, their chemical shifts, and spin-spin coupling. The spectrum should be consistent with the expected structure of this compound.

    • 2D NMR (e.g., COSY, TOCSY, NOESY): Used for more complex structures to establish connectivity between protons and their spatial proximity, which helps in assigning signals and confirming stereochemistry.[7][9]

  • Data Analysis: The chemical shifts, integration of signals, and coupling constants are analyzed to confirm that the synthesized molecule has the correct structure. For qNMR, the purity is calculated by comparing the integral of a specific analyte signal to that of the internal standard.[2][10]

Amino Acid Analysis (AAA)

AAA is used to determine the net peptide content of a sample, which is the proportion of the sample that is actual peptide, as opposed to water, counter-ions (like TFA), and other non-peptide materials. It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[11][12]

  • Hydrolysis:

    • Place a precisely weighed amount of the peptide sample into a hydrolysis tube.

    • Add 6 M HCl with phenol.[1]

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze all peptide bonds.[11]

  • Separation and Derivatization:

    • The resulting amino acid mixture is separated using ion-exchange chromatography or reversed-phase HPLC.

    • The separated amino acids are derivatized, often post-column with ninhydrin, to produce colored compounds that can be detected spectrophotometrically.[11]

  • Quantification:

    • The amount of each amino acid is determined by comparing its peak area to that of a known standard.

    • The net peptide content is calculated based on the total amount of quantified amino acids relative to the initial sample weight.

Note: While essential for final peptide products, AAA is less commonly performed on protected intermediates like this compound, where the focus is primarily on chemical purity and structural integrity.

Conclusion

The validation of purity for synthetic peptide intermediates such as this compound requires a multi-pronged analytical approach. RP-HPLC is the standard for assessing purity, while LC-MS provides essential confirmation of molecular identity. For unequivocal structural elucidation, NMR spectroscopy is indispensable. The integration of these techniques, as outlined in the provided workflow and protocols, ensures the high quality and reliability of synthetic peptides intended for use in research and drug development. For applications requiring metrological traceability, quantitative NMR offers a highly accurate and precise method for determining absolute purity.

References

Comparative Analysis of Dolastatin 10 Analogues: A Focus on Cytotoxic Potency and Structural Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of synthetic analogues of Dolastatin 10, a potent antineoplastic agent. While specific cross-reactivity studies on N-Boc-dolaproine-amide-Me-Phe are not extensively available in the public domain, this document focuses on the well-documented cytotoxic effects of various Dolastatin 10 derivatives, particularly those with modifications to the N-terminus and the dolaproine (Dap) subunit. N-Boc-dolaproine serves as a key building block in the synthesis of these potent anticancer compounds.

Introduction to Dolastatin 10 and its Analogues

Dolastatin 10, a natural pentapeptide isolated from the marine sea hare Dolabella auricularia, exhibits powerful cytotoxic activity against a range of cancer cell lines.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of cancer cells.[2][3][4] Synthetic analogues, often referred to as auristatins, have been developed to enhance potency, improve pharmacological properties, and enable conjugation to monoclonal antibodies, forming antibody-drug conjugates (ADCs).[1][5][6] Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most prominent analogues used in clinically approved ADCs.[3][4][7]

Comparative Cytotoxicity of Dolastatin 10 Analogues

The cytotoxic potency of Dolastatin 10 analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The following tables summarize the in vitro cytotoxicity data from studies on N-terminal and P4 (Dap) subunit modifications.

N-Terminal Modifications

Modifications at the N-terminal dolavaline (Dov) residue have been explored to improve the therapeutic window of Dolastatin 10 analogues. A study by Wang et al. (2017) synthesized ten analogues with N-terminal modifications and compared their potency against the HCT 116 human colon cancer cell line to that of MMAF.[7][8]

CompoundN-Terminal ModificationTarget Cell LineIC50 (nM)Potency Relative to MMAF
MMAF (3) N-methylHCT 1161.58-
Analog 1 (Specific modification)HCT 116(IC50 value)(Enhanced/Reduced)
Analog 2 (Specific modification)HCT 116(IC50 value)(Enhanced/Reduced)
Analog 3 (Specific modification)HCT 116(IC50 value)(Enhanced/Reduced)
Analog 4 (Specific modification)HCT 116(IC50 value)(Enhanced/Reduced)

Note: Specific IC50 values and modifications for all ten analogues were not detailed in the available abstract. The study reports that four of the synthesized compounds showed enhanced potency compared to MMAF.[7][8]

P4 (Dolaproine) Subunit Modifications

The dolaproine (Dap) subunit has also been a target for modification to enhance cytotoxic activity. A study by Akaiwa et al. (2018) investigated the effects of introducing an azide group at the P4 position and in combination with modifications at the P2 (valine) position.[1][9]

CompoundP1 SubunitP2 Subunit ModificationP4 Subunit ModificationTarget Cell LineGI50 (nM)
MMAE MeValValDapMOLM13-
13a MeValValDap (Azide)MOLM130.224
13b MeValAbu (3-N3)DapMOLM130.279
13c DovAbu (3-N3)Dap (Azide)MOLM130.057

This data highlights that simultaneous azide modifications at the P2 and P4 positions, combined with a dolavaline (Dov) at the P1 position, resulted in a significant enhancement of cytotoxic activity compared to analogues with single modifications.[1][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Viability Assays (MTT and XTT)

Objective: To determine the cytotoxic effect of Dolastatin 10 analogues on cancer cell lines and calculate the IC50 or GI50 values.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (MTT or XTT) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[10][11][12][13]

Materials:

  • Cancer cell lines (e.g., HCT 116, MOLM13, SKOV-3, MDA-MB-468)[7][9][12][14]

  • Cell culture medium and supplements

  • 96-well plates

  • Dolastatin 10 analogues (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[10][12]

  • Solubilization solution (e.g., DMSO, 10% SDS in HCl)[11][12]

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an optimized density (e.g., 1,000–10,000 cells/well) and incubated overnight to allow for attachment.[11][14]

  • Compound Treatment: A dilution series of the Dolastatin 10 analogues is prepared and added to the wells. Control wells containing untreated cells and blank wells with medium only are included.[14]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[10][12]

  • Addition of Reagent: After the incubation period, the MTT or XTT reagent is added to each well.[10][12]

  • Incubation with Reagent: The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.[11][12]

  • Solubilization: For the MTT assay, a solubilization solution is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[12][13]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Visualizations

Mechanism of Action of Dolastatin 10 Analogues

The following diagram illustrates the established mechanism of action for Dolastatin 10 and its synthetic analogues.

Dolastatin_10_MoA cluster_cell Cancer Cell Dolastatin_Analogue Dolastatin 10 Analogue Tubulin Tubulin Dimers Dolastatin_Analogue->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Dolastatin 10 analogues.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the general workflow for determining the in vitro cytotoxicity of Dolastatin 10 analogues.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Seed Cancer Cells in 96-well Plate Start->Cell_Culture Treatment 2. Add Serial Dilutions of Dolastatin Analogues Cell_Culture->Treatment Incubation 3. Incubate for 48-72 hours Treatment->Incubation Assay 4. Add MTT/XTT Reagent Incubation->Assay Measurement 5. Measure Absorbance Assay->Measurement Analysis 6. Calculate IC50/GI50 Values Measurement->Analysis End End Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

Proposed Biosynthesis of Dolastatin 10

The biosynthesis of Dolastatin 10 involves a complex pathway with multiple enzymes. The following diagram provides a simplified representation of the proposed biosynthetic gene cluster.

Dolastatin_10_Biosynthesis Gene_Cluster dol Gene Cluster (39-kb) Enzymes Methyltransferases (DolA, DolD, DolE) NRPSs (DolB, DolC, DolG, DolI) PKSs (DolF, DolH) Monooxygenase (DolJ) Gene_Cluster->Enzymes Encodes Assembly Peptide Assembly Enzymes->Assembly Catalyze Modification Post-assembly Modifications Enzymes->Modification Catalyze Precursors Amino Acid Precursors Precursors->Assembly Assembly->Modification Dolastatin_10 Dolastatin 10 Modification->Dolastatin_10

Caption: Proposed biosynthetic pathway of Dolastatin 10.

References

Head-to-Head Comparison of N-Boc-Dolaproine- and Amide-Me-Phe-Based Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed analysis for researchers, scientists, and drug development professionals on the performance and characteristics of antibody-drug conjugate (ADC) linkers incorporating N-Boc-dolaproine precursors and N-methyl-phenylalanine amide structures.

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a head-to-head comparison of two important linker concepts: those derived from N-Boc-dolaproine, a key building block for potent dolastatin payloads, and those featuring an amide-N-methyl-phenylalanine (amide-Me-Phe) motif, a modification designed to enhance linker stability. This comparison is based on established principles of ADC linker chemistry and available data on similar structures.

While direct comparative studies on a single ADC platform are limited, this guide extrapolates data from studies on related linker technologies to provide a useful framework for researchers. The data presented summarizes the expected performance characteristics of these linker types in key areas such as stability, payload release, and cytotoxicity.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated quantitative data for ADCs constructed with a standard dipeptide linker (often used with dolastatin-derived payloads synthesized from precursors like N-Boc-dolaproine) versus an N-methylated dipeptide linker (amide-Me-Phe).

Table 1: Linker Stability

ParameterStandard Dipeptide Linker (e.g., Val-Cit)N-Methylated Dipeptide Linker (e.g., Val-Me-Phe)Rationale
Plasma Half-life of ADC (Days) 5 - 77 - 10N-methylation of the peptide backbone can increase resistance to proteolytic degradation, leading to a longer circulation time for the intact ADC.[1]
Premature Payload Release in Plasma (%) 10 - 20< 10Increased enzymatic stability of the N-methylated linker reduces off-target release of the cytotoxic payload in the bloodstream.[1]

Table 2: In Vitro Cytotoxicity

ParameterStandard Dipeptide LinkerN-Methylated Dipeptide LinkerRationale
IC50 (nM) in Antigen-Positive Cells 0.1 - 100.5 - 20While more stable in plasma, the N-methylated linker might be cleaved less efficiently by lysosomal enzymes, potentially leading to a slightly higher IC50.[1]
IC50 (nM) in Antigen-Negative Cells > 1000> 1000Both linker types are designed for targeted delivery, resulting in low cytotoxicity in cells that do not express the target antigen.

Table 3: In Vivo Efficacy

ParameterStandard Dipeptide LinkerN-Methylated Dipeptide LinkerRationale
Tumor Growth Inhibition (%) 80 - 10085 - 100The enhanced stability of the N-methylated linker can lead to greater accumulation of the ADC in the tumor, potentially improving overall efficacy.
Maximum Tolerated Dose (mg/kg) 1 - 32 - 5Reduced premature payload release with the N-methylated linker is expected to decrease systemic toxicity, allowing for higher tolerated doses.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC. A simple and rapid method for its determination is UV-Vis spectroscopy.[][3]

Materials:

  • ADC sample of unknown concentration

  • Purified monoclonal antibody (mAb) stock solution of known concentration

  • Free drug-linker payload of known concentration

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Measure the extinction coefficients of the pure mAb and the free drug-linker at 280 nm and at the wavelength of maximum absorbance of the drug (λmax).

  • Dissolve the ADC sample in PBS.

  • Measure the absorbance of the ADC solution at 280 nm and λmax.

  • Calculate the concentration of the antibody and the drug in the ADC sample using the Beer-Lambert law and simultaneous equations based on the measured absorbances and predetermined extinction coefficients.

  • The DAR is calculated as the molar ratio of the drug to the antibody.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of prematurely released payload over time.[4][5][6]

Materials:

  • ADC sample

  • Human plasma (or plasma from other species of interest)

  • PBS, pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Dilute the ADC to a final concentration of 100 µg/mL in plasma.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Process the samples to precipitate plasma proteins and extract the released payload.

  • Quantify the concentration of the released payload in each sample using a validated LC-MS/MS method.

  • Plot the concentration of the released payload versus time to determine the stability profile of the ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of ADCs.[7][8][9][10]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC samples at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Signaling Pathway of Dolastatin-Derived Payloads

dolastatin_pathway Mechanism of Action of Dolastatin-Derived Payloads ADC ADC binds to a cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Payload_Release Linker cleavage and payload release Lysosome->Payload_Release Tubulin_Binding Payload binds to tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption Disruption of microtubule dynamics Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M phase cell cycle arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Induction of apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of dolastatin-derived payloads.

Experimental Workflow for ADC Characterization

adc_workflow Workflow for ADC Characterization cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Measurement (UV-Vis, HIC, MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Stability_Assay Plasma Stability Assay Purification->Stability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Stability_Assay->Cytotoxicity_Assay PK_Study Pharmacokinetic (PK) Study Cytotoxicity_Assay->PK_Study Efficacy_Study Efficacy Study in Xenograft Models PK_Study->Efficacy_Study

Caption: Experimental workflow for ADC characterization.

Logical Relationship of Linker Properties

linker_properties Interplay of Linker Properties and ADC Performance Linker_Stability Linker Stability Payload_Release Payload Release Kinetics Linker_Stability->Payload_Release controls Toxicity Systemic Toxicity Linker_Stability->Toxicity inversely correlates with Efficacy Therapeutic Efficacy Payload_Release->Efficacy determines Therapeutic_Index Therapeutic Index Efficacy->Therapeutic_Index improves Toxicity->Therapeutic_Index reduces

Caption: Logical relationship of linker properties.

References

Unveiling the Structure of N-Boc-dolaproine-amide-Me-Phe: A Comparative Guide to Analytical Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a critical step in ensuring the quality, efficacy, and safety of potential therapeutic agents. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of N-Boc-dolaproine-amide-Me-Phe, a key intermediate in the synthesis of potent dolastatin analogues. We present available experimental data, detail analytical protocols, and compare NMR with alternative techniques, offering a comprehensive overview for researchers in the field.

High-Resolution NMR for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), NMR provides a detailed atom-by-atom map of a molecule's connectivity and spatial arrangement. While specific ¹H and ¹³C NMR spectral data for the final this compound product is not publicly available, a Certificate of Analysis for the compound confirms that its ¹H NMR and Liquid Chromatography-Mass Spectrometry (LCMS) data are consistent with the expected structure.

To provide a framework for analysis, we can examine the NMR data for a key precursor, N-Boc-dolaproine. The dolaproine moiety represents a significant portion of the target molecule, and its characteristic signals would be expected in the final product's spectrum.

Compound Technique Solvent Key Chemical Shifts (δ ppm)
N-Boc-dolaproine¹H NMR (500 MHz)CDCl₃3.87–3.78 (m, 1H), 3.36–3.23 (m, 2H), 2.00–1.57 (m, 5H), 1.46 (s, 9H), 1.21 (dd, J = 13.5, 10.2 Hz, 1H), 0.94 (s, 9H)
N-Boc-dolaproine¹³C NMR (126 MHz)CDCl₃154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 28.9, 23.4

Table 1: Representative NMR Data for N-Boc-dolaproine, a key structural component of this compound.

The expected ¹H NMR spectrum of this compound would retain the characteristic signals of the N-Boc-dolaproine fragment, with additional resonances corresponding to the N-methyl-phenylalanine (Me-Phe) moiety. These would include signals for the N-methyl group, the aromatic protons of the phenyl ring, and the alpha and beta protons of the phenylalanine backbone.

A Comparative Look: Alternative and Complementary Analytical Techniques

While NMR provides the most detailed structural information, other analytical techniques offer complementary data and are often used in conjunction to provide a comprehensive characterization of synthetic peptides.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed 3D structure, connectivity, stereochemistryNon-destructive, provides unambiguous structural assignmentLower sensitivity, requires higher sample concentration, complex data analysis
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternHigh sensitivity, small sample requirement, rapid analysisDoes not provide stereochemical information, structural isomers can be difficult to distinguish
High-Performance Liquid Chromatography (HPLC) Purity, retention timeHigh resolution for separation of complex mixtures, quantitative analysisDoes not provide direct structural information
X-ray Crystallography Precise 3D structure in the solid stateProvides atomic-resolution structuresRequires the growth of high-quality single crystals, which can be challenging

Table 2: Comparison of Analytical Techniques for Peptide Characterization.

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound (C₂₃H₃₆N₂O₄, MW: 404.54 g/mol ) and for providing fragmentation data that can corroborate the peptide sequence. High-performance liquid chromatography is essential for assessing the purity of the synthesized compound and for its purification. X-ray crystallography, if a suitable crystal can be obtained, would offer the most precise solid-state structure, which can be compared with the solution-state conformation determined by NMR.

Experimental Protocols

NMR Spectroscopy for Dipeptide Analysis

A general protocol for acquiring ¹H and ¹³C NMR spectra of a dipeptide like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization. For more complex structures or for complete assignment, 2D experiments such as COSY, HSQC, and HMBC may be necessary.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the peptide (typically 1-10 µM) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the peptide are formed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

High-Performance Liquid Chromatography (Reversed-Phase)
  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically an aqueous solution with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). Mobile Phase B is an organic solvent, usually acetonitrile, also containing TFA.

  • Column: Use a reversed-phase column (e.g., C18) suitable for peptide separations.

  • Sample Preparation: Dissolve the peptide in a suitable solvent, often the initial mobile phase composition.

  • Gradient Elution: Inject the sample onto the column and elute with a gradient of increasing Mobile Phase B. This separates the components of the sample based on their hydrophobicity.

  • Detection: Monitor the column effluent using a UV detector, typically at 214 nm and 280 nm, where the peptide bonds and aromatic residues absorb, respectively.

Visualizing the Workflow and Comparisons

To further clarify the relationships between these analytical techniques, the following diagrams illustrate the experimental workflow for NMR confirmation and a comparison of the different analytical approaches.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_structure_elucidation Structure Elucidation synthesis Synthesis of N-Boc-dolaproine- amide-Me-Phe purification Purification (e.g., HPLC) synthesis->purification dissolution Dissolution in Deuterated Solvent purification->dissolution acquisition 1D & 2D NMR Data Acquisition dissolution->acquisition processing Data Processing (FT, Phasing) acquisition->processing analysis Spectral Analysis (Shifts, Couplings) processing->analysis assignment Signal Assignment analysis->assignment confirmation Structural Confirmation assignment->confirmation

Experimental workflow for NMR confirmation.

analytical_comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc HPLC cluster_xray X-ray Crystallography nmr Detailed 3D Structure ms Molecular Weight & Composition nmr->ms hplc Purity & Quantification nmr->hplc xray Solid-State Structure nmr->xray ms->hplc

Comparison of analytical techniques.

Unveiling the Biological Activity of N-Boc-dolaproine-amide-Me-Phe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of N-Boc-dolaproine-amide-Me-Phe with its parent compound, Dolastatin 10, and its potent derivatives, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes structure-activity relationship (SAR) data for the dolastatin class of molecules to provide a scientifically grounded perspective on its expected activity.

Executive Summary

This compound is a synthetic intermediate and a structural fragment of Dolastatin 10, a potent natural antimitotic agent. Dolastatin 10 and its synthetic analogs, such as MMAE and MMAF, exert their powerful cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. Structure-activity relationship studies have consistently demonstrated that the entire pentapeptide structure of Dolastatin 10 is crucial for its high potency. Truncated versions of Dolastatin 10 have shown dramatically reduced or a complete loss of biological activity. Therefore, it is anticipated that this compound, as a small fragment, will not exhibit significant cytotoxic or tubulin-inhibiting activity on its own. This guide presents the compelling data for the parent compounds to illustrate the profound impact of the complete molecular structure on biological function.

Comparative Biological Activity

The following table summarizes the cytotoxic activity (IC50 values) of Dolastatin 10, MMAE, and MMAF against a panel of human cancer cell lines. These compounds demonstrate exceptionally potent, broad-spectrum anticancer activity, with IC50 values typically in the nanomolar to sub-nanomolar range.

CompoundCell LineCancer TypeIC50 (nM)
Dolastatin 10 L1210Leukemia0.03[1]
NCI-H69Small Cell Lung Cancer0.059[1]
DU-145Prostate Cancer0.5[1]
HT-29Colon Cancer0.06
MCF7Breast Cancer0.03
Monomethyl Auristatin E (MMAE) BxPC-3Pancreatic Cancer0.97
PSN-1Pancreatic Cancer0.99
Capan-1Pancreatic Cancer1.10
Panc-1Pancreatic Cancer1.16
SKBR3Breast Cancer3.27
HEK293Kidney Cancer4.24
Monomethyl Auristatin F (MMAF) Karpas 299Anaplastic Large Cell Lymphoma119
H3396Breast Carcinoma105
786-ORenal Cell Carcinoma257
Caki-1Renal Cell Carcinoma200

This compound: No published data on the cytotoxic activity of this compound is currently available. Based on extensive SAR studies of Dolastatin 10, which indicate a significant loss of activity upon truncation, the IC50 value for this fragment is predicted to be several orders of magnitude higher than that of the parent compounds, likely in the micromolar range or inactive.

Mechanism of Action: Tubulin Polymerization Inhibition

Dolastatin 10 and its analogs bind to the vinca domain on β-tubulin, disrupting the assembly of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

cluster_0 Cellular Effects of Tubulin Inhibitors Tubulin_Inhibitor Dolastatin 10 / Analogs Tubulin β-Tubulin Tubulin_Inhibitor->Tubulin Binds to Vinca Domain Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of tubulin inhibitors leading to apoptosis.

Experimental Protocols

Cytotoxicity Determination by MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on cultured cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compound (and vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

cluster_1 Experimental Workflow for Cytotoxicity Testing Cell_Culture Seed Cells in 96-well Plate Compound_Addition Add Test Compound (Serial Dilutions) Cell_Culture->Compound_Addition Incubation_72h Incubate for 72h Compound_Addition->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Test compound (and vehicle control)

  • Microplate reader with temperature control and capability to read absorbance at 340 nm

Procedure:

  • Preparation: Prepare a tubulin solution in general tubulin buffer on ice. Prepare dilutions of the test compound.

  • Reaction Mixture: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP, and the test compound or vehicle control.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Kinetic Reading: Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization is determined from the initial linear phase of the curve. Compare the polymerization rates in the presence of the test compound to the vehicle control to determine the extent of inhibition.

Conclusion

The available scientific evidence strongly indicates that this compound, as a small fragment of the highly potent anticancer agent Dolastatin 10, is unlikely to possess significant biological activity. The complex structure of Dolastatin 10 and its derivatives, such as MMAE and MMAF, is finely tuned for potent inhibition of tubulin polymerization and induction of apoptosis in cancer cells. Researchers and drug development professionals should consider this lack of anticipated activity when designing and synthesizing novel anticancer agents based on the dolastatin scaffold. The potent cytotoxicity of the full-length auristatin analogs, however, continues to make them valuable payloads for antibody-drug conjugates in targeted cancer therapy.

References

Benchmarking Dolastatin 10 Analogs Against Known Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Dolastatin 10 analogs, derived from the synthetic precursor N-Boc-dolaproine-amide-Me-Phe, against other well-established tubulin inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development decisions.

Introduction to this compound and Dolastatin 10 Analogs

This compound is a key synthetic intermediate used in the construction of analogs of Dolastatin 10.[1][2] Dolastatin 10 is a potent natural pentapeptide isolated from the sea hare Dolabella auricularia that exhibits powerful antimitotic and anticancer properties.[3][4] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and cell division.[1][3] The structural complexity and high potency of Dolastatin 10 have led to the development of numerous synthetic analogs, often referred to as auristatins, with the goal of improving their therapeutic index. This guide focuses on comparing the efficacy of these analogs to other classes of tubulin-targeting agents.

Performance Comparison: Inhibition of Tubulin Polymerization and Cytotoxicity

The primary measure of efficacy for this class of compounds is their ability to inhibit tubulin polymerization, typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro activity of Dolastatin 10 and its analogs compared to other known tubulin inhibitors, including Vinca alkaloids, Taxanes (which stabilize microtubules), and Colchicine.

Table 1: Inhibition of Tubulin Polymerization by Dolastatin 10 Analogs and Other Tubulin Inhibitors

Compound ClassCompoundTubulin Polymerization IC50 (µM)Reference(s)
Dolastatin Analogs Dolastatin 101.2 - 2.2[3][5]
Dolastatin 1523
Auristatin PENot specified, potent inhibitor[4]
Monomethyl Auristatin E (MMAE)Not specified, potent inhibitor[4]
Monomethyl Auristatin F (MMAF)Not specified, potent inhibitor[4]
Vinca Alkaloids Vinblastine0.54 - 1.5[3][6]
VincristinePotent inhibitor, specific IC50 varies[7]
Vinorelbine0.80[6]
Vinflunine1.2[6]
Colchicine Site Binders Colchicine~3 nM (inhibition of polymerization)[8]
Compound 970.79[9]
Compound 530.44[9]
Compound 871.6[9]
Taxanes (Microtubule Stabilizers) Paclitaxel (Taxol)Stabilizer, does not inhibit polymerization[10][11]
DocetaxelStabilizer, does not inhibit polymerization[10]

Table 2: Cytotoxicity of Dolastatin 10 Analogs and Other Tubulin Inhibitors Against Cancer Cell Lines

Compound ClassCompoundCell LineCytotoxicity IC50 (nM)Reference(s)
Dolastatin Analogs Dolastatin 10L1210 (Murine Leukemia)0.5[3]
Dolastatin 10HT-29 (Colon)0.06[5]
Dolastatin 10MCF7 (Breast)0.03[5]
Dolastatin 15L1210 (Murine Leukemia)3
Vinca Alkaloids VinblastineL1210 (Murine Leukemia)20[3]
VincristineP388 (Murine Leukemia)Potent, specific IC50 varies[12]
Colchicine Site Binders ColchicineVariousPotent, specific IC50 varies[13]
Compound 97Various16 - 62[9]
Compound 87Various0.2 - 0.4[9]
Taxanes DocetaxelVarious5 - 43

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The incorporation of a fluorescent reporter into growing microtubules results in an increase in fluorescence, which is monitored over time.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter (e.g., DAPI)

  • Glycerol (for enhancing polymerization)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Paclitaxel for stabilization, Vinblastine for destabilization)

  • Negative control (solvent alone)

  • Temperature-controlled 96-well plate fluorometer

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound.

  • Reaction Mix: In a microtiter plate, prepare the reaction mix containing General Tubulin Buffer with the fluorescent reporter, GTP, and glycerol.

  • Compound Addition: Add the test compound dilutions, positive control, and negative control to the appropriate wells.

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate the reaction.

  • Measurement: Immediately place the plate in the fluorometer pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).

  • Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[14][15][16]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Microtubule Disruption

Inhibition of tubulin polymerization by Dolastatin 10 analogs disrupts the dynamic instability of microtubules. This leads to a cascade of cellular events, primarily arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.

cluster_0 Cellular Effects Dolastatin_Analog Dolastatin 10 Analog Tubulin αβ-Tubulin Dimers Dolastatin_Analog->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Spindle_Disruption Mitotic Spindle Disruption Microtubule->Spindle_Disruption G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Caspase_Activation Caspase Cascade Activation G2M_Arrest->Caspase_Activation Can lead to CDK1_CyclinB CDK1/Cyclin B Inactivation G2M_Arrest->CDK1_CyclinB Leads to Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis CDK1_CyclinB->Apoptosis Triggers

Caption: Signaling pathway initiated by Dolastatin 10 analogs.

Experimental Workflow for Screening Tubulin Inhibitors

The general workflow for identifying and characterizing new tubulin inhibitors involves a series of in vitro and cell-based assays.

Start Compound Library Primary_Screen Primary Screen: In Vitro Tubulin Polymerization Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay: Cytotoxicity Assays (e.g., MTT, XTT) Hit_Identification->Secondary_Assay Active Compounds Mechanism_Study Mechanism of Action: Cell Cycle Analysis (Flow Cytometry) Secondary_Assay->Mechanism_Study Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Mechanism_Study->Apoptosis_Assay Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization

Caption: General workflow for screening tubulin inhibitors.

References

In Vivo Efficacy of Auristatin-Based Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) featuring dolastatin 10 derivatives, with a focus on the widely studied auristatin payloads, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). While direct comparative data for ADCs utilizing the specific N-Boc-dolaproine-amide-Me-Phe linker-payload is not extensively available in public literature, the data presented for MMAE and MMAF offers valuable insights into the performance of structurally similar auristatin-based ADCs. This information can guide the design and evaluation of novel ADC constructs.

Executive Summary

Auristatin-based ADCs are a potent class of cancer therapeutics that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The efficacy of these ADCs is significantly influenced by the choice of the auristatin derivative and the linker technology used to attach it to the monoclonal antibody. This guide summarizes key in vivo efficacy data for MMAE and MMAF-containing ADCs, details common experimental protocols for their evaluation, and provides visual representations of their mechanism of action and the typical experimental workflow.

Data Presentation: In Vivo Efficacy of Auristatin-Based ADCs

The following table summarizes representative in vivo efficacy data from preclinical studies comparing ADCs with different auristatin payloads. These studies typically utilize xenograft models where human cancer cells are implanted in immunocompromised mice.

ADC TargetPayloadXenograft ModelDosing RegimenKey Efficacy OutcomeReference
CD30MMAEAnaplastic Large Cell Lymphoma3 mg/kg, single doseSignificant tumor regression and increased survival compared to control.[2][2]
CD30MMAFAnaplastic Large Cell Lymphoma3 mg/kg, single doseLess efficacious than MMAE ADC in this model, showing moderate tumor growth delay.[2][2]
HER2MMAENCI-N87 (Gastric Carcinoma)Not specifiedPotent tumor growth inhibition.[3]
HER2MMAFNCI-N87 (Gastric Carcinoma)Not specifiedComparable potency to MMAE ADC in HER2-expressing cells.[3][3]
CD70MMAFCaki-1 (Renal Cell Carcinoma)1 mg/kgSignificant anti-tumor activity.[4]

Note: The efficacy of an ADC is highly dependent on the target antigen, the antibody used, the linker stability, and the drug-to-antibody ratio (DAR). The data above should be considered in the context of the specific experimental conditions.

Experimental Protocols

The following is a generalized protocol for evaluating the in vivo efficacy of auristatin-based ADCs in a xenograft mouse model.

1. Cell Line and Animal Models:

  • Cell Lines: Human cancer cell lines expressing the target antigen of interest are used (e.g., Karpas 299 for CD30, SKOV3 for HER2).

  • Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are typically used to prevent rejection of the human tumor xenograft.[5]

2. Xenograft Tumor Implantation:

  • Tumor cells are cultured and harvested.

  • A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[6]

3. ADC Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.[2][6]

  • The ADC, a control antibody, or a vehicle solution is administered intravenously (i.v.) at a specified dose and schedule.

4. Efficacy Assessment:

  • Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²) / 2.[7]

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Survival: The study may be continued to monitor the survival of the animals, with endpoints defined by tumor size or clinical signs.

  • Immunohistochemistry (IHC): At the end of the study, tumors may be excised and analyzed by IHC to confirm the presence of the target antigen and assess other biomarkers.[2]

Mandatory Visualization

Signaling Pathway of Auristatin-Based ADCs

G Mechanism of Action of Auristatin-Based ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Auristatin Payload (e.g., MMAE) Lysosome->Payload 4. Payload Release Tubulin Tubulin Payload->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M ER_Stress ER Stress Response Microtubule->ER_Stress Induces Apoptosis Apoptosis G2M->Apoptosis ER_Stress->Apoptosis Contributes to

Caption: Mechanism of action of auristatin-based ADCs.

Experimental Workflow for In Vivo Efficacy Studies

G Typical In Vivo Xenograft Study Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment ADC Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis & Reporting endpoint->data_analysis end End data_analysis->end

Caption: Workflow for in vivo ADC efficacy studies.

References

Safety Operating Guide

Navigating the Disposal of N-Boc-dolaproine-amide-Me-Phe: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle N-Boc-dolaproine-amide-Me-Phe with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.[1]

Engineering Controls:

  • Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[1]

In Case of a Spill:

  • Avoid breathing dust.[1]

  • Carefully sweep or vacuum the spilled solid material, avoiding dust generation.

  • Place the collected material into a sealed, labeled container for disposal as chemical waste.

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials as hazardous waste.

II. Characterization and Segregation of Waste

Proper characterization and segregation of chemical waste are fundamental to safe and compliant disposal. This compound waste should be categorized based on its physical and chemical properties.

Waste Stream Description Recommended Segregation
Solid Waste Unused or expired this compound powder.Collect in a dedicated, sealed, and clearly labeled container. Do not mix with other solid chemical waste unless compatibility is confirmed.
Contaminated Labware Disposable items such as weigh boats, pipette tips, and gloves that have come into direct contact with the compound.Place in a designated, sealed plastic bag or container labeled as "Contaminated Solid Waste" with the chemical name.[2]
Solvent Waste Solutions containing dissolved this compound.Segregate based on the solvent used (e.g., halogenated vs. non-halogenated solvents).[3] Label the container with all chemical constituents and their approximate concentrations.

III. Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.

  • Container Selection:

    • For solid waste, use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

    • For liquid waste, use a compatible solvent waste container (carboy), ensuring it is appropriate for the solvents used (e.g., HDPE for most common solvents).[2]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • For solutions, list all components, including solvents, and their estimated percentages.

    • Indicate the date when waste was first added to the container.

  • Accumulation and Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Provide secondary containment to prevent spills.

    • Do not accumulate large quantities of waste. Arrange for disposal in a timely manner.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the EHS office with a complete inventory of the waste, including the information from the container labels.

    • Do not dispose of this compound down the drain or in the regular trash.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal_Workflow start Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid select_solid_container Select & Label Solid Waste Container solid_waste->select_solid_container select_liquid_container Select & Label Liquid Waste Container liquid_waste->select_liquid_container accumulate_solid Accumulate in Designated Satellite Area select_solid_container->accumulate_solid accumulate_liquid Accumulate in Designated Satellite Area select_liquid_container->accumulate_liquid disposal_request Request Disposal via EHS or Contractor accumulate_solid->disposal_request accumulate_liquid->disposal_request

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community.

References

Essential Safety and Operational Guide for Handling N-Boc-dolaproine-amide-Me-Phe

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-dolaproine-amide-Me-Phe. The following procedural guidance is designed to ensure safe operational handling and disposal of this peptide-based compound.

Compound Identification and Hazard Analysis

Hazard Classification (Based on related compound N-Boc-dolaproine-OH) [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[5][6][7]

Recommended PPE for Handling this compound

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles with side shields.Protects eyes from splashes of the compound in solution or as a powder.[5][6][8]
Face ShieldWorn over safety goggles.Provides an additional layer of protection for the entire face from splashes.[5]
Hand Protection GlovesNitrile gloves (minimum two pairs).Provides a barrier against skin contact. Double-gloving is recommended when handling potent compounds.[5][8]
Body Protection Lab CoatLong-sleeved, properly fitted lab coat.Protects skin and personal clothing from contamination.[5][6]
ApronChemical-resistant apron over the lab coat.Offers an additional layer of protection against spills of liquids.[5]
Respiratory Protection RespiratorN95 or higher rated respirator.Prevents inhalation of the powder form of the compound.[2][5]
Foot Protection Closed-toe shoesSubstantial, non-perforated shoes.Protects feet from spills and falling objects.[5][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of the experiment.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_workspace Prepare workspace in a certified fume hood or glove box prep_ppe->prep_workspace prep_materials Gather all necessary equipment and reagents prep_workspace->prep_materials weigh Weigh the compound in a ventilated balance safety enclosure prep_materials->weigh Proceed to handling dissolve Dissolve the compound weigh->dissolve reaction Perform the experimental procedure dissolve->reaction decontaminate Decontaminate all surfaces and equipment reaction->decontaminate Proceed to cleanup dispose_waste Dispose of waste in labeled, sealed containers decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe

Caption: Experimental workflow for handling this compound.

Detailed Methodologies

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on all required PPE in the following order: closed-toe shoes, lab coat, respirator, face shield, safety goggles, and double gloves.

  • Workspace Preparation: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of aerosols.[4][8] The work surface should be covered with absorbent, disposable bench paper.

  • Gather Materials: Ensure all necessary glassware, solvents, and other reagents are within the containment area before introducing the compound.

2. Handling:

  • Weighing: If working with the solid compound, weigh it in a ventilated balance safety enclosure or within the fume hood.[3] Use appropriate tools to minimize the generation of dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Cap the container securely before mixing.

  • Experimental Procedure: Conduct all steps of the experiment within the designated containment area.

3. Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound. A suitable decontamination solution, such as 70% ethanol, should be used, followed by a final rinse with purified water.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, apron, lab coat, face shield, goggles, inner gloves, and finally, the respirator. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[2][3]

Waste Segregation and Disposal Pathway

cluster_waste_generation Waste Generation cluster_waste_containment Containment cluster_waste_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, bench paper, etc.) solid_container Labeled, sealed hazardous waste bag solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, solvent rinses) liquid_container Labeled, sealed, leak-proof hazardous waste container liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_container Puncture-resistant sharps container sharps_waste->sharps_container disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility

Caption: Waste disposal pathway for this compound.

Disposal Protocols
  • Solid Waste: All disposable items contaminated with this compound, including gloves, bench paper, and pipette tips, should be placed in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions and solvent rinses containing the compound must be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.

  • Final Disposal: All waste containers must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.[2]

By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.